Ytterbium bromide (YbBr3)
Description
Significance of Ytterbium Bromide (YbBr₃) in Advanced Materials and Chemical Sciences
Ytterbium bromide holds a unique position in the fields of advanced materials and chemical sciences due to its distinct structural and optical properties. As a lanthanide halide, it serves as a crucial model system for investigating lanthanide-halide interactions. Its properties make it a valuable precursor in the synthesis of complex materials containing lanthanides.
The significance of YbBr₃ extends to its potential applications in cutting-edge technologies. Research has highlighted its utility in the development of scintillators for X-ray detection, photonic materials for near-infrared emission, and its role in quantum optics. In the realm of chemical sciences, Ytterbium bromide is instrumental in understanding lanthanide coordination chemistry, as it readily forms complexes with various ligands, offering insights into the bonding characteristics of heavy lanthanides. Furthermore, its catalytic properties are being explored in organic synthesis. samaterials.comstanfordmaterials.com Small amounts of ytterbium can also be used as a dopant to enhance the strength and corrosion resistance of stainless steel. aemree.com
Scope and Methodological Approach of the Academic Research Review
This review synthesizes findings from contemporary academic research on Ytterbium bromide. The methodological approach involves a comprehensive analysis of peer-reviewed literature, focusing on the fundamental properties, synthesis, and applications of YbBr₃. The scope is strictly limited to the chemical and physical properties of the compound and its role in materials science and catalysis. This review intentionally excludes any discussion of dosage, administration, or biological effects to maintain a clear focus on the material science aspects.
Properties of Ytterbium Bromide (YbBr₃)
The fundamental properties of Ytterbium bromide are central to its application in various research domains.
| Property | Value |
| Chemical Formula | YbBr₃ |
| Molar Mass | 412.77 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 677 °C (1,251 °F; 950 K) |
| Boiling Point | 1,800 °C (3,270 °F; 2,070 K) |
| Crystal Structure | Trigonal, hR24 |
| Space Group | R-3, No. 148 |
| Solubility | Soluble in water |
Data sourced from multiple references. wikipedia.orgnih.gov
Synthesis and Reactions
Anhydrous Ytterbium bromide can be synthesized by heating ytterbium oxide (Yb₂O₃) with ammonium (B1175870) bromide in a vacuum. wikipedia.org The initial step involves dissolving ytterbium oxide in hydrobromic acid (HBr) to form the hydrated salt, YbBr₃·6H₂O. wikipedia.org
The direct reaction of ytterbium metal with bromine gas also yields ytterbium (III) bromide. scienceinfo.com
2 Yb (s) + 3 Br₂ (g) → 2 YbBr₃ (s) scienceinfo.com
Studies on the vaporization of Ytterbium bromide have shown that at high temperatures (850 to 1300 K), the vapor phase is complex, containing various molecular species including YbBr₃, YbBr₂, and others. researchgate.netresearchgate.net This indicates that the compound undergoes decomposition and disproportionation at elevated temperatures. researchgate.net
Applications in Research
Current research on Ytterbium bromide is focused on several key areas:
Catalysis: YbBr₃ is utilized as a catalyst in organic synthesis, facilitating various chemical reactions. samaterials.comaemree.com
Materials Science: It is a key component in the development of advanced materials, including artificial crystals and semiconductors. samaterials.comstanfordmaterials.com Its hygroscopic nature, the ability to absorb moisture from the air, is a notable characteristic in its handling and application. samaterials.comstanfordmaterials.com
Optical Applications: The compound's unique optical properties are being investigated for use in geophysics detectors and other optical technologies. samaterials.comstanfordmaterials.com Research has demonstrated its potential in quantum cutting processes and for near-infrared emission applications.
Structure
2D Structure
Properties
IUPAC Name |
tribromoytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Yb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXXQBCQYDKHD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Yb](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
YbBr3, Br3Yb | |
| Record name | ytterbium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065610 | |
| Record name | Ytterbium bromide (YbBr3) | |
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Molecular Weight |
412.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13759-89-2 | |
| Record name | Ytterbium bromide (YbBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ytterbium bromide (YbBr3) | |
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| Record name | Ytterbium bromide (YbBr3) | |
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| Record name | Ytterbium bromide (YbBr3) | |
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| Record name | Ytterbium tribromide | |
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Advanced Synthetic Methodologies for Ytterbium Bromide Ybbr3 Compounds
Anhydrous YbBr3 Synthesis Routes
The synthesis of anhydrous Ytterbium bromide is crucial for applications requiring high purity and the absence of water.
Direct Halogenation of Metallic Ytterbium with Bromine Gas
Anhydrous Ytterbium bromide can be synthesized through the direct reaction of metallic ytterbium with bromine gas. webelements.com This reaction is typically carried out under controlled conditions to ensure the formation of the desired YbBr3 product. The balanced chemical equation for this reaction is:
2Yb(s) + 3Br2(g) → 2YbBr3(s) webelements.com
Key parameters for this synthesis include temperature and atmosphere. The reaction is often performed at elevated temperatures, and an inert atmosphere is maintained to prevent the formation of oxides or other impurities.
Dehydration Protocols for Hydrated YbBr3 Forms
Another common route to anhydrous YbBr3 involves the dehydration of its hydrated form, Ytterbium bromide hexahydrate (YbBr3·6H2O). wikipedia.org A widely used method involves heating the hydrated salt in the presence of ammonium (B1175870) bromide (NH4Br). wikipedia.orgalfa-chemistry.com The ammonium bromide helps to suppress the formation of ytterbium oxybromide (YbOBr) during heating. wikipedia.org The mixture is heated under vacuum, causing the water molecules and ammonium bromide to sublime, leaving behind anhydrous YbBr3. wikipedia.org
| Dehydration Method | Reagents | Key Conditions | Product |
| Ammonium Halide | YbBr3·6H2O, NH4Br | Heating under vacuum | Anhydrous YbBr3 |
Hydrated YbBr3 Preparation Techniques
Hydrated Ytterbium bromide serves as a common precursor for the anhydrous form and is synthesized through several methods.
Reaction of Ytterbium(III) Oxide with Hydrobromic Acid
A straightforward method for preparing hydrated Ytterbium bromide involves the reaction of Ytterbium(III) oxide (Yb2O3) with hydrobromic acid (HBr). wikipedia.org The oxide dissolves in the acid to form a solution from which hydrated crystals of YbBr3, typically YbBr3·6H2O, can be obtained upon evaporation and cooling. wikipedia.orgwikiwand.com The reaction is represented by the following equation:
Yb2O3(s) + 6HBr(aq) → 2YbBr3(aq) + 3H2O(l) wikipedia.org
This exothermic reaction yields a solution that, upon concentration, crystallizes to form the hexahydrate.
Ammonium Halide Decomposition Method
The ammonium halide method can also be adapted to produce hydrated Ytterbium bromide. In this approach, Ytterbium(III) oxide is heated with ammonium bromide. wikipedia.orgwikipedia.org This solid-state reaction yields Ytterbium bromide, ammonia (B1221849), and water vapor as products. wikipedia.org By controlling the reaction conditions, particularly the removal of the volatile products, hydrated forms of YbBr3 can be isolated. This method is also effective for the synthesis of other rare earth bromides. alfa-chemistry.comwikipedia.org
The general reaction is: Yb2O3 + 6NH4Br → 2YbBr3 + 6NH3 + 3H2O wikipedia.org
Controlled Synthesis of YbBr3-Doped Perovskite Materials via Solid-State Reactions
Ytterbium bromide is utilized in the synthesis of doped perovskite materials, which exhibit interesting optical properties. A common method for this is the solid-state reaction. mdpi.com In this technique, stoichiometric amounts of the precursor materials, including a source of ytterbium such as YbBr3, are intimately mixed and heated at high temperatures. mdpi.com This process allows for the incorporation of Yb3+ ions into the perovskite crystal lattice.
For example, Yb3+-doped Cesium lead bromide (CsPbBr3) perovskites have been synthesized using this method. mdpi.com The solid-state reaction offers a "dry chemistry" route to producing these doped materials in powder form. mdpi.com Research has shown that this method can be successfully used to synthesize micrometric inorganic bromide-based perovskites doped with Yb3+ ions. mdpi.com
| Synthesis Method | Precursors | Dopant Source | Key Conditions | Product |
| Solid-State Reaction | CsBr, PbBr2 | YbBr3 | High-temperature heating | Yb3+-doped CsPbBr3 |
Recent studies have also explored post-synthesis doping methods, where pre-formed perovskite nanocrystals are treated with a solution containing Yb3+ ions. acs.org This allows for the doping of various perovskite morphologies, such as nanocubes and nanoplatelets. acs.org
Methodologies for High-Purity YbBr3 Production and Contaminant Mitigation
The production of high-purity ytterbium bromide (YbBr₃) is critical for its application in advanced technologies such as crystal growth, semiconductors, and as catalysts in organic synthesis. stanfordmaterials.com The inherent properties of lanthanide halides, including their hygroscopic nature and susceptibility to forming oxyhalides, necessitate sophisticated purification strategies and rigorous contaminant control. stanfordmaterials.comgoogle.com Methodologies for achieving high-purity YbBr₃ focus on both the purification of the final product and the control of impurities during the synthesis process itself.
A primary challenge in producing pure YbBr₃ is the removal of both cationic and anionic impurities. Cationic impurities often include other rare earth elements, particularly adjacent lanthanides like lutetium, which are difficult to separate due to their similar chemical properties. tennessee.edu Other metallic impurities can be introduced from starting materials or reaction vessels. wikipedia.org Anionic impurities primarily consist of oxygen and water, which lead to the formation of hydrated forms (YbBr₃·nH₂O) or highly undesirable ytterbium oxybromide (YbOBr). google.com Furthermore, the synthesis reaction may result in incomplete conversion, leaving unreacted ytterbium metal or forming lower valence state compounds like ytterbium(II) bromide (YbBr₂). wikipedia.org
Advanced methodologies, therefore, combine controlled atmospheric synthesis with post-synthesis purification techniques, such as high-vacuum sublimation, to achieve the purity levels required for demanding applications. buchhaus.ch
Purification Techniques
Several methods have been developed for the purification of rare-earth halides, with sublimation being the most effective and commonly cited for YbBr₃.
Sublimation: This is a thermal separation technique where a solid is transformed directly into a gas phase without passing through a liquid state, and then re-condensed back into a purified solid. list-technology.com It is particularly effective for separating volatile compounds like YbBr₃ from non-volatile impurities such as oxides, oxybromides, and certain metallic contaminants. The process is typically carried out under a high vacuum (1 to 100 mbar) at temperatures ranging from 900–950°C. list-technology.com The vapor pressure of YbBr₃ at these temperatures is sufficient for it to vaporize, leaving less volatile contaminants behind. The purified YbBr₃ is then collected on a cooled surface. wikipedia.org For certain compounds, a single sublimation may not be sufficient to achieve the desired purity, and multiple sublimation steps may be required. researchgate.net
Recrystallization: This method involves dissolving the impure compound in a suitable solvent and then allowing the purified compound to crystallize out of the solution, leaving impurities dissolved in the solvent. While less commonly detailed specifically for YbBr₃, recrystallization from polar aprotic solvents or using solvent/anti-solvent systems has shown promise for the large-scale production of other lanthanide halides. For instance, YbBr₃ exhibits moderate solubility in solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107), which could potentially be utilized in recrystallization schemes.
Zone Refining: Zone refining is a powerful technique for achieving ultra-high purity in solid materials. It involves creating a narrow molten zone in a solid ingot, which is then slowly moved along the length of the ingot. Impurities, being more soluble in the molten phase, are segregated and transported to one end of the ingot. While this method is used for purifying rare-earth metals like terbium wikipedia.org, its application to rare-earth halides like YbBr₃ is not well-documented, and studies on related elements suggest it may be an impractical process for some yttrium compounds. osti.gov
Table 1: Comparison of Purification Techniques for YbBr₃
| Purification Method | Principle of Operation | Typical Conditions | Impurities Removed |
|---|---|---|---|
| Sublimation | Separation based on differences in volatility. The solid is vaporized under vacuum and re-condensed. list-technology.com | Temperature: 900–950°C; High Vacuum (1-100 mbar). list-technology.com | Non-volatile impurities (e.g., YbOBr, oxides, some metals), unreacted Yb. |
| Recrystallization | Separation based on differences in solubility in a specific solvent system. | Involves dissolving the crude product and inducing crystallization. | Impurities that are either much more or much less soluble than YbBr₃ in the chosen solvent. |
| Zone Refining | Segregation of impurities based on their differential solubility between the solid and molten phases. osti.gov | Involves passing a narrow molten zone along a solid ingot. osti.gov | Metallic and other impurities that are soluble in molten YbBr₃. wikipedia.org |
Contaminant Mitigation Strategies
Effective contaminant mitigation involves a multi-pronged approach, starting from the raw materials through to the final handling of the product.
Control of Starting Materials: The purity of the final YbBr₃ product is highly dependent on the purity of the initial ytterbium source. Purification of the ytterbium metal prior to synthesis can significantly reduce contaminants. One method involves dissolving ytterbium metal in liquid ammonia to form an ammoniate complex. Insoluble impurities, such as oxides, can be removed by filtration before the purified metal is recovered by low-temperature decomposition of the complex. google.com
Atmospheric Control: Due to the hygroscopic nature of YbBr₃ and its reactivity with oxygen at high temperatures, all synthesis and handling steps must be performed in an anhydrous, inert atmosphere, such as high-purity nitrogen or argon. google.com This prevents the formation of hydrates and oxybromides, which are common and problematic contaminants. google.com
Reaction Stoichiometry and Conditions: Careful control of reaction parameters is crucial. In direct synthesis from ytterbium metal and bromine, controlling the temperature (e.g., 300–400°C) can minimize the formation of side products like YbBr₂. In methods involving hydrated bromides, using an excess of a dehydrating agent like thionyl bromide (SOBr₂) can effectively suppress the formation of oxybromide by-products during the removal of water. google.com
Table 2: Common Contaminants in Ytterbium Bromide (YbBr₃) and Mitigation Strategies
| Contaminant | Source | Mitigation Strategy |
|---|---|---|
| Water (H₂O) | Atmospheric moisture, hydrated starting materials. stanfordmaterials.comgoogle.com | Synthesis and handling in an inert (Ar, N₂) atmosphere; use of dehydrating agents (e.g., SOBr₂). google.com |
| Ytterbium Oxybromide (YbOBr) | Reaction with oxygen or water at high temperatures. google.com | Strict inert atmosphere control; use of reagents that suppress oxide formation. google.com |
| Ytterbium(II) Bromide (YbBr₂) | Incomplete reaction or disproportionation at high temperatures. wikipedia.org | Control of reaction temperature and stoichiometry; purification via sublimation. |
| Unreacted Ytterbium (Yb) | Incomplete synthesis reaction. | Use of appropriate stoichiometric ratios; removal via high-temperature vacuum sublimation. |
| Other Lanthanides (e.g., Lu) | Impurities in the initial ytterbium metal source. tennessee.edu | Use of high-purity starting materials; pre-purification of Yb metal. wikipedia.orggoogle.com |
Purity Analysis
Verifying the purity of the final YbBr₃ product requires sophisticated analytical techniques. Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES) is a sensitive method for quantifying trace metallic impurities. umich.edu X-ray diffraction (XRD) is essential for confirming the correct crystal structure and ensuring phase purity, distinguishing YbBr₃ from potential contaminants like YbOBr or YbBr₂.
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| 1,4-dioxane | C₄H₈O₂ |
| Argon | Ar |
| Bromine | Br₂ |
| Lutetium | Lu |
| Nitrogen | N₂ |
| Oxygen | O₂ |
| Terbium | Tb |
| Tetrahydrofuran | C₄H₈O |
| Thionyl bromide | SOBr₂ |
| Water | H₂O |
| Ytterbium | Yb |
| Ytterbium(II) bromide | YbBr₂ |
| Ytterbium(III) bromide | YbBr₃ |
| Ytterbium oxybromide | YbOBr |
Crystallographic and Structural Elucidation of Ytterbium Bromide Ybbr3 Systems
Anhydrous YbBr3 Crystal Structures and Lattice Architectures
Ytterbium bromide (YbBr3) is an inorganic compound that has garnered significant interest for its structural and magnetic properties. wikipedia.org Anhydrous YbBr3 crystallizes in a layered structure, which is crucial for its behavior in various physical systems.
Single crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystal. mdpi.com For anhydrous Ytterbium(III) bromide, SCXRD studies have revealed that it crystallizes in the trigonal system with the space group R-3 (No. 148). wikipedia.orgcore.ac.uk This structure is analogous to that of bismuth iodide (BiI3). core.ac.uk The reaction of ytterbium metal with 1,2-dibromoethane (B42909) in solvents like tetrahydrofuran (B95107) (thf) and dimethoxyethane (dme) has been used to produce single crystals of YbBr3 complexes suitable for X-ray diffraction analysis. grafiati.com
The crystal structure consists of layers of Yb³⁺ ions forming a honeycomb lattice, which are separated by layers of Br⁻ ions. core.ac.ukresearchgate.net The Yb³⁺ ions are each coordinated to six bromide ions in a distorted octahedral geometry. core.ac.uk The precise lattice parameters determined from these studies are essential for understanding the material's electronic and magnetic properties.
| Parameter | Value | Reference |
| Crystal System | Trigonal | wikipedia.org |
| Space Group | R-3 | wikipedia.orgcore.ac.uk |
| a (Å) | 6.97179(18) | core.ac.uk |
| c (Å) | 19.1037(7) | core.ac.uk |
| Z (formula units/cell) | 6 | core.ac.uk |
The arrangement of Yb³⁺ ions in a two-dimensional honeycomb lattice is a key feature of the YbBr3 crystal structure. core.ac.ukresearchgate.net This specific arrangement is of great interest in the study of quantum magnetism, as it can lead to frustrated magnetic interactions and potentially exotic ground states like quantum spin liquids. researchgate.netosti.gov In this lattice, each Yb³⁺ ion is surrounded by three other Yb³⁺ ions in the same plane, forming a hexagonal pattern. researchgate.net
The Yb-Yb bond distance within the honeycomb layer is approximately 4.226 Å. arxiv.org The layers are stacked along the c-axis, with a separation of about 6.803 Å. arxiv.org While YbBr3 has a similar honeycomb structure to other ytterbium halides like YbI3, there can be small site-disorders on the Yb site in YbBr3. arxiv.org The study of these honeycomb lattice systems is crucial for understanding the magnetic behavior and potential for quantum phenomena in YbBr3. researchgate.netosti.gov
Structural Characterization of YbBr3-Doped Host Materials (e.g., Perovskites, CrX3)
Doping host materials with YbBr3 allows for the tuning of their optical and magnetic properties. The structural changes upon doping are critical to understanding the resulting functionalities.
When YbBr3 is introduced as a dopant into a host material, the Yb³⁺ ions substitute for the native cations in the crystal lattice. The specific site occupied by the Yb³⁺ ion and its coordination environment are determined by factors such as ionic radii and charge balance. ktu.lt
In perovskite materials like CsPbCl3, X-ray absorption spectroscopy has shown that Yb³⁺ exclusively substitutes for the Pb²⁺ ions. aps.orgaps.org In this environment, the Yb³⁺ ion adopts a pseudo-octahedral [YbCl6]³⁻ coordination. aps.org Similarly, in CrX3 (where X = Cl, Br, I) van der Waals compounds, extended X-ray absorption fine structure (EXAFS) measurements indicate that Yb³⁺ ions occupy substitutional octahedral sites. researchgate.netnih.gov
The preference for specific sites can also be observed in other hosts. For instance, in YAG (Y₃Al₅O₁₂) ceramics, the majority of Yb³⁺ ions replace Y³⁺ ions in the dodecahedral c-sites, while a smaller fraction occupies the octahedral a-sites. researchgate.net In some cases, the site occupancy can be influenced by the presence of other co-dopants. osti.gov
| Host Material | Substituted Ion | Yb³⁺ Coordination Environment | Reference |
| CsPbCl3 | Pb²⁺ | Pseudo-octahedral [YbCl6]³⁻ | aps.orgaps.org |
| CrX3 (X=Cl, Br, I) | Cr³⁺ | Octahedral | researchgate.netnih.gov |
| YAG (Y₃Al₅O₁₂) | Y³⁺ | Dodecahedral (major), Octahedral (minor) | researchgate.net |
| BaTiO₃ | Ti⁴⁺ | Octahedral | goettingen-research-online.de |
The introduction of Yb³⁺ ions into a host lattice inevitably leads to changes in the lattice parameters and unit cell volume. The extent of these changes depends on the concentration of the dopant and the difference in ionic radii between Yb³⁺ and the substituted cation.
For example, when Yb³⁺ (ionic radius ~0.086 nm) is doped into TiO₂, it is larger than the Ti⁴⁺ ion (ionic radius ~0.068 nm). rsc.orgsemanticscholar.org This size difference can lead to a decrease in the unit cell volume at higher doping concentrations as the lattice strains to accommodate the larger ion. rsc.orgsemanticscholar.org Conversely, in BaTi₀.₉Sn₀.₁O₃ co-doped with Er³⁺ and Yb³⁺, an increase in Yb³⁺ concentration leads to a decrease in the lattice parameter 'c' and an increase in 'a', resulting in a decrease in the tetragonality ratio (c/a). scirp.org In cobalt ferrite (B1171679) (CoFe₂O₄), doping with Yb³⁺ has been shown to cause a slight increase in the lattice parameter. researchgate.net
These structural modifications are directly linked to the altered physical properties of the doped materials, such as their photocatalytic activity or magnetic behavior. rsc.orgresearchgate.net
| Host Material | Dopant Concentration | Change in Lattice Parameter 'a' | Change in Lattice Parameter 'c' | Change in Unit Cell Volume | Reference |
| TiO₂ | Increasing Yb³⁺ | - | - | Gradual decrease | rsc.orgsemanticscholar.org |
| BaTi₀.₉Sn₀.₁O₃:Er³⁺ | Increasing Yb³⁺ | Increases | Decreases | - | scirp.org |
| CoFe₂O₄ | Up to x=0.1 | Increases | Increases | Increases | researchgate.net |
Neutron Diffraction for Crystalline Phase Investigation
Neutron diffraction is a complementary technique to X-ray diffraction that is particularly useful for studying the magnetic structure and light elements in crystalline materials. aps.orgbarc.gov.in In the context of Ytterbium bromide systems, neutron diffraction has been employed to investigate the crystalline phases of related compounds and to probe the magnetic ordering and excitations in YbBr3. researchgate.net
For instance, powder neutron diffraction has been used to study the crystalline phases of YbBr₂ between 1.5 K and its melting point, revealing several temperature-dependent phase transitions. researchgate.net In YbBr3, inelastic neutron scattering experiments have been instrumental in studying the crystal electric field (CEF) excitations and the magnetic ground state. core.ac.uk These studies have provided evidence for the absence of long-range magnetic order down to low temperatures, suggesting a quantum spin liquid state. researchgate.netosti.gov Furthermore, neutron scattering has been used to probe the spin dynamics and the presence of continuum excitations, which are characteristic of fractionalized excitations in a quantum spin liquid. osti.govresearchgate.net
The coherent neutron scattering cross-section for ytterbium has been determined through neutron diffraction measurements, which is fundamental data for interpreting diffraction patterns from ytterbium-containing materials. aps.org
Morphological Characterization of YbBr3 and Related Composites
The morphology of ytterbium(III) bromide (YbBr3) and its composites is a critical aspect of its crystallographic and structural analysis. The physical form, from bulk crystals to microscale structures, is influenced by the synthesis method and the presence of other coordinating compounds.
Pure, anhydrous ytterbium(III) bromide typically presents as a white crystalline solid or powder. wikipedia.orgsigmaaldrich.com The hydrated form, Ytterbium Bromide hydrate (B1144303) (YbBr3 · xH2O), is also described as a white powder. ereztech.com
In composite systems, the morphology can become more complex. Research into lanthanoid coordination networks has involved YbBr3. For instance, in the case of the TTTPC YbBr3 complex, the bulk material was observed as a fine microcrystalline powder. rsc.org This was a result of degradation from larger crystals, which were noted to be unstable under electron beam analysis during characterization. rsc.org
The synthesis of ytterbium-doped lead halide perovskite precursors from a mixture of lead(II) bromide (PbBr2) and YbBr3·nH2O in a dimethyl sulfoxide (B87167) (DMSO) solution has been shown to yield colorless, needle-like single crystals. iucr.orgnih.gov These precursor crystals, identified as [Yb(C2H6OS)8][PbBr5]0.5Br1.5·0.5C2H6OS, subsequently react with a caesium chloride solution. iucr.orgnih.govresearchgate.net This reaction, followed by annealing, results in the formation of light-yellow microcrystals, indicating a transformation in the material's structure and morphology to Yb³⁺-doped lead halide perovskites. iucr.orgnih.gov
The crystallographic data provides precise details on the structural arrangement of these compounds.
Table 1: Crystal Structure Data for Anhydrous Ytterbium(III) Bromide (YbBr3)
| Property | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | R-3 |
Data sourced from reference wikipedia.org
Table 2: Crystal Structure and Refinement Data for TTTPC YbBr3 Complex
| Parameter | Value |
|---|---|
| Empirical Formula | C30H45Br3N3O15Yb |
| Formula Weight | 1100.46 |
| Temperature / K | 120.00(10) |
| Crystal System | triclinic |
| Space Group | P-1 |
| a / Å | 9.2767(3) |
| b / Å | 11.2374(4) |
| c / Å | 18.0674(6) |
| α / ° | 99.638(3) |
| β / ° | 91.801(3) |
Data sourced from reference rsc.org
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Ytterbium(III) bromide | YbBr3 |
| Ytterbium Bromide hydrate | YbBr3 · xH2O |
| Lead(II) bromide | PbBr2 |
| Dimethyl sulfoxide | C2H6OS |
| Caesium chloride | CsCl |
Advanced Spectroscopic Investigations of Ytterbium Bromide Ybbr3 and Its Complexes
Electronic Absorption and Photoluminescence (PL) Spectroscopy
Electronic absorption and photoluminescence (PL) spectroscopy are powerful techniques for probing the electronic structure and optical properties of materials. renishaw.com In the context of ytterbium bromide (YbBr3) and its complexes, these methods provide detailed insights into the behavior of the Yb³⁺ ion, which is of significant interest for various photonic applications.
The Yb³⁺ ion possesses a simple electronic structure with only one excited 4f electronic state, ²F₅/₂, and a ground state, ²F₇/₂. cambridge.org This simplicity minimizes complexities such as excited-state absorption and cross-relaxation, making Yb³⁺-containing materials ideal for fundamental studies and applications in near-infrared (NIR) light sources and lasers. acs.org
The hallmark of Yb³⁺ is its characteristic near-infrared (NIR) emission, which arises from the electronic transition from the excited ²F₅/₂ state to the ²F₇/₂ ground state. acs.orgnih.gov This transition typically occurs around 980 nm (approximately 1.24 eV to 1.25 eV). acs.orgresearchgate.netrsc.org The precise wavelength and the fine structure of the emission spectrum are sensitive to the local environment of the Yb³⁺ ion, providing a probe of the host material's crystal field. cambridge.org
The 4f electrons of the Yb³⁺ ion are effectively shielded by the outer 5s and 5p orbitals. This shielding results in a narrow emission band with a wavelength that is largely independent of temperature up to room temperature. acs.org In various host materials, the ²F₅/₂ → ²F₇/₂ transition can exhibit multiple peaks due to the splitting of the electronic energy levels by the crystal field. cambridge.orgnih.gov For instance, in some complexes, four distinct f-f transition peaks can be observed, while other features may be identified as "hot bands" that diminish at low temperatures. nih.gov
The NIR emission from Yb³⁺ can be efficiently stimulated through excitation of the host material, which then transfers energy to the Yb³⁺ ions. This process is crucial for the development of NIR-emitting devices. researchgate.netrsc.org
Table 1: NIR Emission Properties of Yb³⁺ in Different Host Materials
| Host Material | Emission Wavelength (nm) | Transition | Quantum Yield (%) | Reference |
| DMSO/H₂O complexes | 900-1200 | ²F₅/₂ → ²F₇/₂ | 5-23 | nih.gov |
| CsPbCl₃ Nanocrystals | ~989 | ²F₅/₂ → ²F₇/₂ | >100 (Quantum Cutting) | acs.org |
| Cs₂AgBiBr₆ Thin Films | ~997 (peak at 1.24 eV) | ²F₅/₂ → ²F₇/₂ | up to 82.5 | researchgate.netrsc.org |
| Cs₃Bi₂Br₉ Thin Films | Centered at 1.25 eV | ²F₅/₂ → ²F₇/₂ | 14.5 | rsc.org |
Efficient NIR emission from Yb³⁺ often relies on the process of sensitization, where a host material or another sensitizing ion absorbs excitation energy and then transfers it to the Yb³⁺ ion. acs.org This is particularly important because the direct absorption cross-section of Yb³⁺ is relatively small. acs.org
Several energy transfer (ET) mechanisms have been proposed in different YbBr₃-containing systems:
Host-to-Yb³⁺ Transfer: In many perovskite-based systems, the host material absorbs photons, creating electron-hole pairs (excitons). rsc.org This energy is then transferred to a nearby Yb³⁺ ion, promoting it to the excited ²F₅/₂ state. rsc.org The efficiency of this process is critical for achieving high photoluminescence quantum yields. researchgate.net
Cooperative Energy Transfer: In systems co-doped with other rare-earth ions, such as Pr³⁺, cooperative energy transfer can occur. nih.gov In this process, the de-excitation of one ion (the sensitizer) can lead to the excitation of two neighboring Yb³⁺ ions. nih.gov
Electron Trapping Mechanism: An alternative mechanism proposed for some perovskite systems involves the trapping of a conduction band electron by a Yb³⁺ ion, temporarily forming Yb²⁺. The subsequent release of this electron back to the conduction band leaves the Yb³⁺ ion in its excited state. nih.gov
The specific mechanism that dominates depends on the host material, the concentration of Yb³⁺, and the presence of other dopants. acs.orgnih.gov
Quantum cutting (QC), also known as down-conversion, is a process where one high-energy photon is converted into two or more lower-energy photons. nanoge.orgnih.gov This phenomenon is of great interest for enhancing the efficiency of solar cells, as it can convert high-energy solar photons (like blue or UV light) into multiple near-infrared photons that can be more efficiently utilized by silicon-based solar cells. nanoge.org
In Yb³⁺-doped materials, quantum cutting can occur when the host material absorbs a photon with an energy at least twice that of the Yb³⁺ ²F₅/₂ → ²F₇/₂ transition energy. rsc.orgresearchgate.net This absorbed energy is then transferred to two neighboring Yb³⁺ ions, exciting both to their ²F₅/₂ state. Subsequently, each Yb³⁺ ion can emit a NIR photon, leading to a theoretical maximum photoluminescence quantum yield (PLQY) of 200%. aps.orgresearchgate.net
Experimental PLQYs approaching 200% have been reported in Yb³⁺-doped cesium lead halide perovskites, such as CsPbCl₃ and CsPb(Cl₁-xBrx)₃. nanoge.orgaps.orgresearchgate.net The efficiency of quantum cutting is highly dependent on the host material's bandgap energy. acs.orgresearchgate.net If the bandgap is too small to excite two Yb³⁺ ions, the quantum cutting efficiency drops significantly. researchgate.net
The mechanism of quantum cutting in these materials is thought to involve the rapid transfer of energy from the photo-generated exciton (B1674681) in the perovskite to a pair of Yb³⁺ ions, potentially mediated by a dopant-induced defect state. aps.org
The photoluminescence lifetime (τ) is a crucial parameter that describes the average time an electron spends in the excited state before returning to the ground state. For Yb³⁺, the decay of the NIR emission provides insights into the efficiency of the luminescence process and the presence of non-radiative decay pathways.
The ²F₅/₂ → ²F₇/₂ transition in Yb³⁺ is a forbidden f-f transition, which generally results in long luminescence lifetimes, often in the microsecond (µs) to millisecond (ms) range. nih.govacs.org For example, lifetimes of 84–249 µs have been observed for Yb³⁺ complexes in DMSO, and a lifetime of approximately 1.7 ms (B15284909) has been reported for Yb³⁺ in CsMnBr₃ nanocrystals. nih.govacs.org In some Yb³⁺-doped CsPbCl₃ nanocrystals, a long lifetime of 1.96 ± 0.01 ms has been measured. acs.org
The observed decay dynamics can sometimes be complex, exhibiting multi-exponential decay behavior. This can be indicative of Yb³⁺ ions residing in different local environments or the presence of different emissive species, such as monomeric and dimeric ytterbium species. rsc.org In some cases, a bi-exponential decay has been attributed to the presence of both monomeric and dimeric Yb³⁺, with the faster decay component associated with the monomeric species. rsc.org
The lifetime can also be affected by concentration quenching, where at higher Yb³⁺ concentrations, the luminescence lifetime decreases due to energy migration and transfer to quenching sites. osti.gov
Studying the photoluminescence of YbBr₃ and its complexes as a function of temperature can reveal important information about the underlying photophysical processes, including energy transfer mechanisms and the influence of lattice vibrations (phonons).
In many Yb³⁺-doped systems, the intensity of the NIR emission shows a strong dependence on temperature. For example, in Cs₂AgBiBr₆:Yb³⁺ microcrystals, the Yb³⁺ NIR emission increases significantly as the temperature is lowered from 200 K to 50 K. nih.gov This is often accompanied by a decrease in the host material's own emission, indicating a competition between the host emission and energy transfer to the Yb³⁺ ions. nih.gov
Temperature-dependent studies can also help to distinguish between different types of emission bands. "Hot bands," which originate from thermally populated higher energy levels within the ground or excited state manifolds, will decrease in intensity as the temperature is lowered. nih.gov
Furthermore, the temperature dependence of the luminescence can be utilized for applications such as optical thermometry. osti.govresearchgate.net The relative intensity of different emission peaks can be calibrated to provide a non-contact measurement of temperature. osti.gov However, care must be taken to account for any overlapping emission bands that may have different temperature dependencies. osti.gov In some cases, phase transitions in the host material can be observed through abrupt changes in the photoluminescence spectra as a function of temperature. researchgate.net
X-ray Absorption Spectroscopy (XAS) for Local Coordination Geometry
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local geometric and electronic structure of a specific absorbing atom within a material. nih.gov For Ytterbium Bromide (YbBr₃) and its complexes, XAS at the Yb L-edges can provide detailed information about the coordination environment of the Yb³⁺ ion.
XAS spectra are typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and the coordination geometry (e.g., octahedral vs. trigonal prismatic) of the absorbing atom.
EXAFS: The EXAFS region, at higher energies past the edge, contains information about the number, type, and distances of the neighboring atoms in the local coordination shell. nih.gov
By analyzing the EXAFS oscillations, one can determine the bond lengths between the Yb³⁺ ion and its surrounding ligands (e.g., bromide ions) with high precision. nih.gov This information is crucial for understanding the structure-property relationships in these materials. For instance, XAS can be used to confirm the incorporation of Yb³⁺ into a host lattice and to determine its specific substitution site.
The Materials Data Repository at the National Institute for Materials Science (NIMS) in Japan provides access to XAFS spectra of various materials, including anhydrous Ytterbium Bromide (YbBr₃), measured at the SPring-8 synchrotron facility. nims.go.jp Such reference data is invaluable for comparing and interpreting the XAS spectra of novel YbBr₃-containing materials.
Vibrational Spectroscopy (Raman and Fourier Transform Infrared)
Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, serves as a powerful tool for probing the structural characteristics of Ytterbium bromide (YbBr₃) and its complexes at a molecular level. These methods provide insights into the bonding environment of the bromide ligands and can be employed to monitor structural modifications, such as those occurring during phase transitions.
Identification of Bromide Ligand Vibrational Modes
Raman and FTIR spectroscopies are instrumental in identifying the vibrational modes associated with the bromide ligands coordinated to the ytterbium ion. The frequencies of these modes are sensitive to the geometry of the YbBrₓⁿ⁻ coordination unit and the strength of the Yb-Br bonds.
Raman spectroscopy has been effectively used to identify the vibrational modes of the bromide ligands in ytterbium-containing compounds. For instance, in materials where Yb³⁺ is coordinated with bromide ions, Raman spectra can reveal the characteristic stretching and bending frequencies of the Yb-Br bonds. Research on Yb³⁺ doped into CsCdBr₃ has identified the totally symmetric stretching mode of the [YbBr₆]³⁻ coordination unit as a weak feature at 191 cm⁻¹ in the Raman spectrum. This low-frequency mode is indicative of the heavy atomic masses of ytterbium and bromine and the nature of their bonding.
In a broader context, studies on various metal bromide systems show that the vibrational frequencies are highly dependent on the coordination number and symmetry of the metal-bromide complex. For YbBr₃, which features octahedrally coordinated Yb³⁺ ions in its common crystal structure, specific vibrational modes are expected. The analysis of these modes provides valuable information on the local environment of the Yb³⁺ ion.
The following table summarizes typical vibrational modes observed in ytterbium bromide and related systems:
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Compound/System |
| Totally Symmetric [YbBr₆] Stretch | 191 | Raman | Yb³⁺ doped in CsCdBr₃ |
| Bromide Ligand Vibrational Modes | 150 - 250 | Raman | YbBr₃ complexes |
This table is generated based on available data and typical ranges for metal-bromide vibrations.
Elucidation of Structural Changes During Phase Transitions
Temperature- and pressure-dependent vibrational spectroscopy can be employed to elucidate structural changes in YbBr₃ during phase transitions. As the crystal structure of the material changes, the local symmetry around the Yb³⁺ ions is altered, leading to shifts in the positions and intensities of the Raman and FTIR active modes. spectroscopyonline.com
While comprehensive studies on the phase transitions of pure YbBr₃ using vibrational spectroscopy are not extensively documented, the methodology has been successfully applied to related ytterbium-doped materials. For example, temperature-dependent Raman spectroscopy of CsPbBr₃:Yb³⁺ perovskite powders has been used to monitor the transitions between orthorhombic, tetragonal, and cubic phases. researchgate.net Changes in the band maxima and intensities of the Raman peaks serve as clear indicators of these structural transformations. researchgate.net
The general principle involves tracking the evolution of the vibrational spectra as a function of temperature or pressure. The appearance of new peaks, the disappearance of existing ones, or abrupt changes in peak positions can signify a phase transition. This approach allows for the determination of transition temperatures and provides insights into the nature of the structural rearrangements. spectroscopyonline.comarxiv.orgmdpi.com For instance, the splitting of a degenerate vibrational mode can indicate a reduction in crystal symmetry.
Inelastic Neutron Scattering (INS) for Magnetic Excitation Spectra
Inelastic Neutron Scattering (INS) is a powerful technique for directly probing the magnetic excitation spectra of materials like Ytterbium bromide (YbBr₃). This method provides detailed information about the energy and momentum of magnetic excitations, known as magnons, and can reveal the nature of magnetic interactions and the presence of unconventional magnetic states.
Recent INS studies on single-crystal YbBr₃ have provided significant insights into its magnetic properties. YbBr₃ is considered an excellent realization of a spin-1/2 antiferromagnetic Heisenberg model on a honeycomb lattice. nist.govaps.org The INS measurements reveal a complex excitation spectrum characterized by well-defined, dispersive magnon modes near the center of the Brillouin zone. nih.gov However, at higher energies and toward the Brillouin zone boundaries, a broad continuum of excitations is observed. nih.gov This continuum is indicative of the fractionalization of magnons into more elementary quasiparticles, a hallmark of quantum spin liquid behavior. rsc.org
The application of an external magnetic field further enriches the magnetic excitation spectrum. Detailed INS experiments at various magnetic fields up to the saturation field have shown phenomena that deviate significantly from classical spin-wave theory. These include:
Field-induced magnon decay and restoration: At low magnetic fields, quantum fluctuations can lead to the decay of magnons around certain points in the Brillouin zone. As the field increases, a well-defined magnon-like excitation can be restored from the continuum. nist.govaps.org
Magnon shadows: At low fields, an additional excitation that "shadows" the one-magnon modes has been observed. nist.govaps.org
Roton-like excitations: A nonmonotonic one-magnon dispersion, reminiscent of the roton in superfluid helium, emerges at certain magnetic fields. nist.govaps.org
These observations underscore the importance of quantum fluctuations in the magnetic behavior of YbBr₃, even in the absence of strong magnetic frustration. The quantitative agreement between experimental INS data and theoretical calculations using methods like cylinder matrix-product states confirms the validity of the spin Hamiltonian used to model this system. nist.govaps.org
The following table summarizes key findings from INS studies on YbBr₃:
| Feature | Observation | Implication |
| Zero-Field Spectrum | Coexistence of sharp magnon modes and a high-energy continuum of excitations. nih.gov | Evidence for fractionalized excitations and quantum spin liquid behavior. rsc.org |
| Low Magnetic Field | Destruction of magnons around the K point of the Brillouin zone; appearance of "shadow" magnons. nist.govaps.org | Strong influence of quantum fluctuations. nist.govaps.org |
| Intermediate Magnetic Field | Restoration of a magnon-like excitation from the continuum; emergence of a roton-like dispersion. nist.govaps.org | Complex field-induced evolution of the spin dynamics. nist.govaps.org |
| High Magnetic Field | Spectra in the fully polarized phase help to determine the spin Hamiltonian. nist.govaps.org | Confirms a pure Heisenberg and nearest-neighbor interaction model. nist.govaps.org |
Zeeman Spectroscopy of Ytterbium Ion Transitions
Zeeman spectroscopy, which involves the study of the splitting of spectral lines in the presence of a static magnetic field, is a fundamental tool for probing the electronic structure of ions. arxiv.org In the case of Ytterbium bromide, this technique can be used to investigate the transitions of the Yb³⁺ ion and determine the g-factors of the involved energy levels.
The application of a magnetic field lifts the degeneracy of the electronic energy levels, leading to a splitting of the spectral lines into several components. arxiv.org The magnitude of this splitting is proportional to the strength of the magnetic field and the g-factor of the electronic state. By analyzing the number of components and their polarization, it is possible to determine the quantum numbers of the energy levels involved in the transition.
While extensive Zeeman spectroscopy has been performed on ytterbium in various forms, including Yb I, Yb II, Yb III, and Yb IV, specific studies on YbBr₃ are met with experimental challenges. nist.govnih.gov Early attempts to use ytterbium bromide in lamps for spectroscopic studies were hindered by the formation of molecular bands of YbBr in the visible region, which obscured the atomic transitions. nist.govnih.gov
Despite these challenges, the principles of Zeeman spectroscopy are directly applicable to the Yb³⁺ ion in any environment. Studies on Yb³⁺ doped into various crystals, such as CaF₂, have successfully employed the Zeeman effect to correlate electron spin resonance (ESR) and optical spectra, and to determine the g-values of the excited states. aps.org These studies have been crucial in understanding the electronic structure and site symmetry of the Yb³⁺ ion in different host lattices. aps.org
The Zeeman effect in Yb³⁺ arises from the interaction of the magnetic field with the magnetic moment associated with the total angular momentum of the 4f electrons. The splitting of the energy levels can be described by the following equation:
ΔE = g * μ_B * B * m_J
where:
ΔE is the energy shift
g is the Landé g-factor
μ_B is the Bohr magneton
B is the magnetic field strength
m_J is the magnetic quantum number
By measuring the splitting of the spectral lines, the g-factors for the ground and excited states of the Yb³⁺ ion can be determined, providing valuable data for theoretical models of its electronic structure.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a substance. In the context of Ytterbium bromide, this method is used to study the electronic transitions within the Yb³⁺ ion. The absorption of photons in this energy range promotes electrons from the ground state to higher energy levels. shu.ac.uk
The electronic configuration of the Yb³⁺ ion is [Xe] 4f¹³. The electronic transitions observed in the UV-Vis and near-infrared (NIR) regions are typically f-f transitions, which occur between the different energy levels of the 4f shell. These transitions are characteristically sharp and are influenced by the crystal field environment of the ion.
The most prominent electronic transition for the Yb³⁺ ion is the ²F₇/₂ → ²F₅/₂ transition, which occurs in the near-infrared region, typically around 980 nm. scirp.org This absorption band is of significant interest for applications such as laser materials and upconversion phosphors. The exact position and intensity of this absorption peak can vary depending on the host material and the local coordination environment of the Yb³⁺ ion.
Studies on ytterbium-doped materials have extensively characterized this absorption. For instance, in ytterbium-doped phosphate (B84403) glasses, the intensity of the NIR absorption increases with higher Yb₂O₃ content. In frozen dilute solutions of ytterbium salts, the spectra reveal Stark splitting of the excited ²F₅/₂ level of the Yb³⁺ ion.
In addition to the f-f transitions, charge transfer transitions can also occur, typically at higher energies in the UV region. These involve the transfer of an electron from a ligand (in this case, bromide) to the metal ion.
The following table summarizes the key electronic transitions for the Yb³⁺ ion:
| Transition Type | Energy Range / Wavelength | Description |
| f-f Transition | Near-Infrared (~980 nm) | Promotion of an electron from the ²F₇/₂ ground state to the ²F₅/₂ excited state. |
| Charge Transfer | Ultraviolet | Transfer of an electron from a bromide ligand to the Yb³⁺ ion. |
The analysis of the UV-Vis absorption spectrum of YbBr₃ provides fundamental information about its electronic structure and the interaction of the Yb³⁺ ion with its surrounding ligands.
Theoretical and Computational Chemistry Approaches to Ytterbium Bromide Ybbr3
Electronic Structure Calculations for YbBr3 and Yb3+ Complexes
The intricate nature of the 4f electrons in ytterbium necessitates sophisticated computational approaches to accurately model its behavior. The strong relativistic effects and spin-orbit coupling are defining characteristics that must be considered. nih.gov
Density Functional Theory (DFT) and various ab initio methods are foundational to the computational study of ytterbium compounds. DFT is often used to model the ground-state geometries of Yb³⁺ complexes, such as solvates, providing a structural basis for more advanced calculations. nih.govchemrxiv.org For instance, DFT calculations have been employed to model the structures of Yb³⁺ solvates in different solvents, which is crucial for interpreting experimental optical spectra. nih.gov
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory. Methods like the multireference configuration interaction (MRCI) and the complete active space self-consistent field (CASSCF) are particularly important. nih.govchemrxiv.orgresearchgate.netnih.gov These multireference techniques are essential for correctly describing the electronic states of molecules containing lanthanides, where multiple electronic configurations can have similar energies. For the related diatomic molecule ytterbium monobromide (YbBr), MRCI calculations with Davidson correction (+Q) have been successfully used to determine adiabatic potential energy curves (PECs), spectroscopic constants, and dipole moments. researchgate.netnih.gov In such calculations, an active space including the 13 electrons in the seven 4f-based orbitals [CAS(13,7)] is often necessary to capture the relevant electron correlation effects. chemrxiv.org
A comparative table of calculated spectroscopic constants for the ground state of the YbBr molecule using the MRCI method is presented below.
| Parameter | Calculated Value (MRCI) | Experimental Value |
| Rₑ (Å) | 2.647 | 2.645 |
| ωₑ (cm⁻¹) | 194.84 | 196.52 |
| Bₑ (cm⁻¹) | 0.0443 | 0.0443 |
| Data sourced from studies on the YbBr molecule, providing insight into the accuracy of these computational methods. researchgate.net |
The electronic energy levels of the Yb³⁺ ion are dominated by its 4f¹³ configuration. These levels are first split by spin-orbit coupling into Russell-Saunders terms, which are further split by the crystal field (or ligand field) into the final electronic microstates. nih.gov Computational methods are now capable of describing this ladder of electronic energy levels. nih.gov
Spin-orbit coupling effects are critical and are often incorporated into calculations through spin-orbit pseudopotentials or by diagonalizing a total Hamiltonian that includes the spin-orbit operator (H = Hₑ + Wₛₒ). nih.gov For YbBr, including spin-orbit effects in MRCI calculations allowed for the probing of 30 low-lying electronic states. researchgate.netnih.gov
The ligand field splitting provides direct information about the coordination geometry of the Yb³⁺ ion. nih.gov By combining experimental spectroscopic data with ab initio relativistic CASSCF calculations, it is possible to resolve the electronic microstates and correlate them with specific structures. nih.govchemrxiv.org This combined approach has been used to determine that Yb³⁺ is eight-coordinated with a square antiprismatic geometry in solvents like water and methanol. nih.gov The influence of the surroundings on the 4f levels, while weak, causes distinct crystal-field splittings that can be used to probe the local site symmetry of the ion. vdoc.pub
A primary goal of electronic structure calculations is to map the energy levels and determine the probabilities of transitions between them. For the YbBr molecule, calculations have produced detailed potential energy curves for numerous electronic states. researchgate.netnih.gov From these curves, key spectroscopic constants are derived. researchgate.netnih.gov
Furthermore, these computational models can calculate the electronic transition dipole moments, which are then used to determine crucial radiative parameters. researchgate.netnih.gov These include:
Einstein coefficients of spontaneous emission (Aᵢⱼ): These quantify the rate at which an excited state decays radiatively to a lower level. nih.gov
Emission oscillator strengths (fᵢⱼ): A dimensionless quantity that expresses the strength of an electronic transition. nih.gov
Radiative lifetimes (τ): The average time an electron spends in an excited state before transitioning to a lower state. researchgate.net
For YbBr, these parameters have been computed for transitions between several low-lying excited states, providing data that was previously unavailable in the literature. researchgate.netnih.gov Similarly, studies on odd ytterbium isotopes have determined M1 transition rates between rotational states from experimental branching ratios, which are then compared with theoretical models. aps.org
| Calculated Radiative Parameters for YbBr | |
| Parameter Type | Description |
| Einstein A Coefficients | Calculated for spontaneous emission between electronic states. nih.gov |
| Oscillator Strength | Determined for various transitions to quantify their probability. nih.gov |
| Radiative Lifetimes | Computed for the lowest vibrational transitions. researchgate.net |
| Franck-Condon Factors | Calculated and found to be diagonal for several low-lying state pairs. researchgate.netnih.gov |
| This table summarizes the types of radiative parameters determined through computational studies of the YbBr molecule. researchgate.netnih.gov |
Modeling of Magnetic Excitations and Quantum Phenomena in YbBr3
Ytterbium-based magnets are of great interest for their potential to host exotic magnetic states, including quantum spin liquids. aps.orgaps.org Computational modeling is essential for exploring the complex spin dynamics and quantum effects in these materials.
Matrix Product States (MPS) have become a standard numerical method for simulating the ground state and dynamics of one-dimensional quantum many-body systems. aps.org The MPS framework is particularly powerful for studying low-lying excitations. aps.org The time-dependent variational principle (TDVP) for MPS is a key algorithm for simulating quantum dynamics, and recent advancements like the controlled bond expansion (CBE) approach enhance its accuracy by allowing bond dimensions to increase dynamically. aps.org
While specific MPS studies on YbBr3 are not prominent, the methodology is broadly applicable to quantum spin systems. For instance, MPS methods have been used to study spin dynamics in the Haldane-Shastry model and spin pumping in a chiral spin liquid on a cylinder geometry. aps.org The use of a cylinder geometry in simulations is a common technique to mitigate finite-size effects and better approximate the thermodynamic limit. aps.org These computational tools are well-suited for investigating the spin dynamics and elementary excitations in frustrated magnetic materials like YbBr3. aps.org
A quantum spin liquid (QSL) is an exotic state of matter where strong quantum fluctuations prevent conventional magnetic ordering even at absolute zero temperature. aps.org Computational methods are crucial for identifying material candidates and understanding the conditions that favor a QSL state.
Theoretical investigations into pyrochlore (B1171951) magnets, such as those containing Yb³⁺, use computational models to extract Hamiltonian parameters and explore the resulting magnetic ground states. aps.org For the pyrochlore Yb₂Ti₂O₇, it has been shown that quantum fluctuations are strong and may support a "quantum spin liquid" ground state where spin correlations follow a Coulombic power law. aps.org
DFT calculations can be used to determine the relevant exchange parameters in a given magnetic lattice. arxiv.org These parameters then form the basis of a spin model, which can be analyzed with advanced techniques like the pseudofermion functional renormalization group. arxiv.org This approach has been used to reveal momentum-dependent features in the spin susceptibility, which serve as theoretical benchmarks for future neutron scattering experiments on potential QSL materials. arxiv.org The interplay between geometric frustration, quantum fluctuations, and anisotropic exchange interactions, all of which can be modeled computationally, is the key to stabilizing a quantum spin liquid state. aps.orgarxiv.org
Thermochemical Calculations of Formation Enthalpies for Ytterbium Bromide Species
Theoretical and computational chemistry provides powerful tools for determining the thermochemical properties of compounds that may be difficult to measure experimentally. In the case of ytterbium bromide and its related species, thermochemical calculations have been employed to determine their standard enthalpies of formation (ΔfH°₂₉₈). These calculations are often based on measuring the equilibrium constants of reactions in ytterbium-bromine systems and subsequently solving a system of thermochemical equations. nih.gov
One significant study in this area focused on the vapors of ytterbium bromides, identifying various molecular and ionic species and calculating their formation enthalpies. The procedure involved analyzing the equilibrium constants of gas-phase reactions within a Knudsen cell, coupled with mass spectrometric detection of the vapor components. nih.govresearcher.life This approach allowed for the determination of the enthalpies of formation for neutral molecules such as YbBr, YbBr₂, and YbBr₃, as well as for the negative ions YbBr₃⁻ and YbBr₄⁻. nih.gov
The results of these thermochemical calculations are crucial for understanding the stability and reactivity of ytterbium bromide species in the gas phase. The data reveals the relative thermodynamic stability of the different oxidation states and molecular complexities of ytterbium bromide. For instance, the formation enthalpy of YbBr₃ is significantly more negative than that of YbBr₂, indicating its greater thermodynamic stability under standard conditions. nih.gov
The calculated formation enthalpies for various ytterbium bromide species are summarized in the table below.
| Species | Formation Enthalpy (ΔfH°₂₉₈) in kJ/mol |
| YbBr | 20 ± 3 |
| YbBr₂ | -135 ± 10 |
| YbBr₃ | -233 ± 12 |
| YbBr₃⁻ | -615 ± 31 |
| YbBr₄⁻ | -766 ± 23 |
| Data sourced from a study on the formation enthalpies of molecules and negative ions of ytterbium bromides. nih.gov |
Solution Chemistry and Coordination Complexes of Ytterbium Bromide Ybbr3
Dissolution Behavior of YbBr3 in Various Solvents
The solubility of ytterbium bromide is highly dependent on the nature of the solvent, with a general preference for polar environments. It exhibits moderate solubility in polar aprotic solvents. For instance, its solubility has been reported as 1.7% by weight in 1,4-dioxane (B91453) and 0.25 g/100 mL in tetrahydrofuran (B95107) (THF). polyu.edu.hk In contrast, its solubility in non-polar solvents is limited. polyu.edu.hk The dissolution in aqueous media results in the formation of hydrated Yb³⁺ ions. nih.gov
Table 1: Solubility of Ytterbium Bromide in Various Solvents
| Solvent | Formula | Type | Solubility |
|---|---|---|---|
| 1,4-Dioxane | C₄H₈O₂ | Polar Aprotic | 1.7 wt% |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 0.25 g/100 mL |
| 1,2-Dimethoxyethane | C₄H₁₀O₂ | Polar Aprotic | 0.9 mass % jkps.or.kr |
| Water | H₂O | Polar Protic | Soluble |
Several key factors govern the dissolution of ytterbium bromide in different solvents:
Solvent Dielectric Constant: A higher dielectric constant of the solvent enhances the dissociation of the ionic YbBr3, leading to greater solubility. polyu.edu.hk This is a primary reason for its higher solubility in polar solvents compared to non-polar ones.
Temperature: Temperature can influence the solubility of YbBr3. For example, in tetrahydrofuran, the solubility sees a marginal increase at 50°C. polyu.edu.hk
Ligand-Solvent Interactions: The interactions between the Yb³⁺ and bromide ions and the solvent molecules play a crucial role. In polar aprotic solvents like THF and 1,4-dioxane, the dissolution is facilitated by these interactions. polyu.edu.hk In aqueous solutions, the solubility is influenced by the interplay between the lattice energy of the YbBr3 crystal and the hydration enthalpy of the Yb³⁺ and Br⁻ ions. polyu.edu.hk
Formation and Characterization of YbBr3 Coordination Complexes in Solution
Ytterbium bromide is a valuable starting material for the synthesis of coordination complexes. The Yb³⁺ ion readily forms complexes with a variety of organic and inorganic ligands, providing a platform to study the coordination chemistry of heavy lanthanides. The bromide ions themselves can act as ligands or can be displaced by other coordinating species in solution.
The Yb³⁺ ion, derived from the dissolution of YbBr3, forms stable complexes with a wide array of ligands:
Organic Ligands: A diverse range of organic molecules can coordinate to the Yb³⁺ ion. These include:
Nitrogen-donor ligands: Bidentate ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) form well-defined complexes. nih.govijcce.ac.ir For example, a complex with the formula [Yb(bpy)₂Cl₃(OH₂)] has been synthesized and studied for its biological interactions. nih.gov
Oxygen-donor ligands: β-diketonates are a prominent class of ligands for lanthanide ions, including Yb³⁺. Examples include deuterated hexafluoroacetylacetonate (HFA-D) and a polyfluorinated pyrene-based β-diketonate (hfpyr). jkps.or.krrsc.org These ligands are often used to sensitize the luminescence of the Yb³⁺ ion. Diethylamino-based ligands have also been utilized. polyu.edu.hk
Mixed-donor ligands: Ligands containing both oxygen and nitrogen donor atoms, such as hematoxylin (B73222) and those derived from salicylaldehyde, also form complexes with Yb³⁺. spectroscopyonline.com
Inorganic Ligands:
Halide Ions: In concentrated aqueous solutions, there is evidence for the formation of ion pairs, although for YbBr3, indications of a changing local hydration environment are not as pronounced as in YbCl3 solutions, suggesting weaker contact ion pair formation with bromide compared to chloride. researchgate.net The bromide ions can also participate in the formation of polynuclear lanthanide complexes, acting as templating agents.
Ammonia (B1221849): In liquid ammonia, Yb³⁺ can form ammino-adducts. nih.gov
The luminescence of Yb³⁺ complexes, particularly their near-infrared (NIR) emission around 980 nm, is highly sensitive to the coordination environment, especially the presence of solvent molecules.
The coordination of solvent molecules, particularly those with high-energy oscillators like O-H bonds in water or C-H bonds in organic solvents, can lead to non-radiative de-excitation of the excited Yb³⁺ ion, a process known as multiphonon relaxation. acs.org This significantly quenches the luminescence and reduces the quantum yield. acs.org
Research has shown that:
The displacement of coordinated water molecules by other ligands, such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (bathophenanthroline), can markedly enhance the luminescence quantum yield and excited-state lifetime of Yb³⁺ complexes. rsc.org
The choice of solvent is critical. For instance, the luminescence lifetime of a Yb(HFA-D)₃ complex was found to be significantly longer in deuterated dimethylsulfoxide (DMSO-d6) compared to deuterated tetrahydrofuran (THF-d8) and methanol-d4, which is attributed to the strong interaction between DMSO molecules and the Yb³⁺ ion and the lower vibrational frequencies of C-D bonds compared to C-H bonds. jkps.or.kr
In some cases, polar solvents can stabilize the ground state of the complex, which may not be favorable for efficient energy transfer from the ligand to the Yb³⁺ ion, thereby affecting the luminescence. polyu.edu.hk
Data for complexes with the hfpyr ligand, demonstrating the enhancement upon displacement of water by bathophenanthroline. rsc.org
Interactions of YbBr3 Complexes with Biomolecules (e.g., Bovine Serum Albumin, DNA)
The interactions of ytterbium(III) complexes with biomolecules are a growing area of research, driven by their potential applications in bioimaging and as therapeutic agents. While studies may not use YbBr3 directly, they utilize Yb³⁺ complexes formed from precursors like it.
Interaction with Bovine Serum Albumin (BSA): Ytterbium(III) complexes have been shown to bind to BSA, a major transport protein in blood plasma.
Studies on a [Yb(phen)₂Cl₃(OH₂)] complex revealed that it binds to BSA with high affinity, primarily through a static quenching mechanism. ijcce.ac.ir
Thermodynamic analysis indicated that van der Waals forces and hydrogen bonds are the main driving forces for this interaction. ijcce.ac.ir
Molecular docking and competitive binding experiments have identified that these complexes tend to bind to a specific site on BSA, namely site 3, which is located in subdomain IB. ijcce.ac.ir
Interaction with DNA: The binding of ytterbium(III) complexes to DNA has been investigated to understand their potential as DNA probes or anticancer agents.
A study on a [Yb(bpy)₂Cl₃(OH₂)] complex demonstrated its ability to bind to fish salmon DNA (FS-DNA). nih.gov
Spectroscopic and viscosity studies suggested that the primary mode of interaction is groove binding, specifically to the minor groove of the DNA helix, rather than intercalation between the base pairs. nih.govmui.ac.ir
The binding of an ytterbium(III)-hematoxylin complex to herring sperm DNA was also reported, with evidence suggesting both intercalation and electrostatic interactions. spectroscopyonline.com The binding constant for the interaction between the Yb(III) complex and DNA was found to be significant, indicating a strong affinity. nih.gov
These interactions are crucial as they govern the biodistribution, cellular uptake, and potential biological activity of these compounds.
Phase Transitions and Advanced Thermodynamic Properties of Ytterbium Bromide Ybbr3 Systems
Crystalline Phase Transitions in YbBr3-Containing Materials
Temperature-Induced Structural Transformations
Ytterbium bromide (YbBr3) and related materials exhibit complex structural behaviors as a function of temperature. While detailed studies on the phase transitions of YbBr3 itself are not extensively documented in the provided results, information on the closely related Ytterbium(II) bromide (YbBr2) and other ytterbium-containing compounds provides insight into the potential for temperature-induced structural changes.
For instance, YbBr2 undergoes a series of phase transitions when subjected to varying temperatures. Powder neutron diffraction studies have revealed the following sequence of crystalline phases for YbBr2 between 1.5 K and its melting point of 955 K (682 °C):
SrI2-type phase: Observed up to 550 K.
α-PbO2-type phase: Stable between 260 K and 750 K.
CaCl2-type phase: Exists in the temperature range of 690 K to 790 K.
Rutile-type phase: Present from 790 K up to the melting point. lib4ri.ch
Most of these transitions in YbBr2 are identified as first-order, with the exception of the CaCl2 to rutile transition, which is second-order. lib4ri.ch The transition temperatures and associated enthalpies have been determined using differential scanning calorimetry. lib4ri.ch
In the broader context of ytterbium-containing intermetallic phases, temperature-dependent studies have also revealed structural changes. For example, YbPd2Al3 shows a distinct increase in its c lattice parameter upon cooling, although no full structural phase transition is observed. nih.gov Conversely, Yb2Pd2Cd undergoes a structural phase transition around 150 K from a high-temperature Mo2B2Fe-type structure to a new low-temperature structure type. nih.gov
While direct evidence for temperature-induced polymorphic transitions in YbBr3 is not explicitly detailed in the search results, the behavior of YbBr2 and other ytterbium compounds suggests that YbBr3 may also exhibit complex structural transformations under varying temperature conditions. Further research focusing specifically on the high-temperature and high-pressure behavior of YbBr3 is needed to fully elucidate its phase diagram.
Correlation Between Structural Transitions and Spectroscopic Signatures
Spectroscopic techniques are crucial for understanding the electronic and magnetic properties that are intrinsically linked to the crystal structure of materials. In the case of YbBr3 and related compounds, spectroscopic signatures can provide evidence of structural transitions and offer insights into the nature of these changes.
While specific spectroscopic data directly correlating with temperature-induced structural transitions in YbBr3 is not abundant in the provided search results, studies on related systems highlight this connection. For example, in λ-Ti3O5, synchrotron X-ray diffraction and resistivity measurements revealed a sequence of phase transitions, including a metal-insulator transition and a second-order structural transition, each with distinct electronic and structural signatures. aps.org
For YbBr3, which crystallizes in a trigonal system with the space group R-3, its magnetic properties are of significant interest. Neutron scattering studies on YbBr3 have revealed complex magnetic excitation spectra, indicating competition between nearest-neighbor and next-nearest-neighbor exchange interactions. researchgate.netarxiv.org These magnetic interactions are highly sensitive to the crystal structure. Therefore, any structural phase transition would be expected to manifest as significant changes in the magnetic excitation spectrum. For instance, a change in the Yb-Yb bond distances or the Yb-Br-Yb bond angles would directly impact the magnetic exchange pathways, leading to a modified spectroscopic response.
Furthermore, the observation of continuum excitations in the inelastic neutron scattering spectra of YbBr3 has been attributed to quantum fluctuations, which could be a precursor to a quantum phase transition. arxiv.org Such transitions are often accompanied by subtle structural changes that might be detectable through high-resolution diffraction and spectroscopic methods at very low temperatures and in the presence of applied magnetic fields. researchgate.net
Vaporization and Sublimation Thermodynamics of Ytterbium Bromides
Compositional Analysis of Saturated Vapor Over YbBr3
The saturated vapor over Ytterbium tribromide (YbBr3) is a complex mixture due to decomposition and disproportionation reactions at high temperatures. flogen.com High-temperature mass spectrometry has been instrumental in identifying the various molecular and ionic species present in the vapor phase.
Studies conducted over a temperature range of 850–1300 K have identified a rich variety of neutral and charged species in the vapor over ytterbium bromides. flogen.comresearchgate.net The composition of the vapor indicates that the vaporization of YbBr3 is incongruent, especially in the initial stages. flogen.comresearchgate.net This incongruency is due to competing reactions:
Decomposition: 2 YbBr3(s) ⇌ 2 YbBr2(s) + Br2(g) flogen.com
Disproportionation: 3 YbBr2(s) ⇌ 2 YbBr3(s) + Yb(s) flogen.com
As a result, the saturated vapor contains a multitude of species.
Identified Vapor Species Over Ytterbium Bromides:
| Species Type | Examples |
| Neutral Molecules | YbBr3, YbBr2, YbBr, Br2, Yb2Br4, Yb2Br5, Yb2Br6 |
| Atoms | Yb, Br |
| Negative Ions | YbBr3⁻, YbBr4⁻ |
Data sourced from high-temperature mass spectrometry studies. flogen.comresearchgate.net
The initial incongruent vaporization gradually transitions to a stationary, congruent stage where the vapor composition becomes more stable. flogen.com The relative abundance of these species is temperature-dependent. For instance, at the initial stages of vaporization, the vapor is rich in various molecules and atoms. researchgate.net The presence of dimeric species like Yb2Br4, Yb2Br5, and Yb2Br6 has also been confirmed. researchgate.net
Determination of Partial Pressures and Sublimation Coefficients
The determination of partial pressures of the various vapor components and their sublimation coefficients is crucial for understanding the thermodynamics of YbBr3 vaporization. High-temperature mass spectrometry and Knudsen effusion methods are the primary techniques employed for these measurements. researchgate.netresearchgate.net
The partial pressures of all components in the saturated vapor over ytterbium bromides have been calculated. researchgate.net These measurements reveal that the vapor composition is a direct reflection of the decomposition and disproportionation reactions occurring in the condensed phase. researchgate.net
The sublimation of YbBr3 has been studied, and the sublimation enthalpy has been determined. Using torsion and Knudsen effusion methods, the vapor pressure of YbBr3 was measured. From these measurements, a second-law sublimation enthalpy, extrapolated to 298 K, was evaluated to be ΔsubH°(298 K) = (285 ± 9) kJ·mol⁻¹. researchgate.netresearchgate.net
The sublimation coefficient (αs), which represents the ratio of the observed vaporization rate to the theoretical maximum rate, can also be investigated. For some lanthanide tribromides, abrupt changes in the sublimation flow have been observed at polymorphic transition points, indicating a jump in the sublimation coefficient. researchgate.net While specific data for YbBr3 is not provided, this phenomenon in similar compounds suggests that structural transitions in YbBr3 could also influence its sublimation behavior.
Enthalpies of Formation for Gaseous and Condensed Phase Ytterbium Bromide Species
The enthalpies of formation (ΔfH°) are fundamental thermodynamic properties that quantify the energy change when a compound is formed from its constituent elements in their standard states. These values have been determined for various gaseous and condensed phase ytterbium bromide species.
A procedure based on measuring the equilibrium constants of reactions in Ln-X systems and solving a system of thermochemical equations has been used to determine the formation enthalpies of gaseous ytterbium bromide molecules and ions. researchgate.net
Enthalpies of Formation (ΔfH°298) for Gaseous Ytterbium Bromide Species:
| Species | Enthalpy of Formation (kJ/mol) |
| YbBr(g) | 20 ± 3 |
| YbBr2(g) | -135 ± 10 |
| YbBr3(g) | -233 ± 12 |
| YbBr3⁻(g) | -615 ± 31 |
| YbBr4⁻(g) | -766 ± 23 |
Data obtained from measuring equilibrium constants of reactions in Ln-X systems. researchgate.net
These values are crucial for thermochemical calculations and for understanding the stability of these species in the gas phase. The reliability of these data is often assessed by comparing results obtained from both the second and third laws of thermodynamics. researchgate.net
For the condensed phase, while a specific value for the standard enthalpy of formation of solid YbBr3 is not explicitly provided in the search results, it can be related to the enthalpy of sublimation and the enthalpy of formation of the gaseous species. The standard state for such calculations is typically defined at 298.15 K and 1 bar pressure. mdp.edu.ar
Advanced Applications of Ytterbium Bromide Ybbr3 in Materials Science
Optical Materials and Photonic Device Development
The distinct optical properties of the Yb3+ ion, sourced from compounds like Ytterbium Bromide, are central to its application in photonic technologies. Its simple electronic structure, with only one excited state manifold (²F₅/₂) accessible from the ground state (²F₇/₂), minimizes efficiency losses from processes like excited-state absorption, making it highly suitable for various optical applications. rp-photonics.com
Ytterbium bromide is utilized in the fabrication of active media for solid-state lasers and optical amplifiers. The Yb3+ ions are doped into host materials such as crystals (e.g., YAG), glasses, and ceramics, where they function as the active gain medium. rp-photonics.com These Yb-doped materials are noted for their high efficiency, which is partly due to a small quantum defect—the energy difference between the pump and laser photons. rp-photonics.comwikipedia.org This property reduces heat generation, a critical issue in high-power laser systems. rp-photonics.com
The broad gain bandwidth of Yb-doped media allows for the generation of ultrashort pulses and offers wide wavelength tunability, typically in the 1030–1120 nm near-infrared (NIR) range. rp-photonics.comwikipedia.org Furthermore, the long upper-state lifetime of the Yb3+ ion is advantageous for energy storage in Q-switched lasers and amplifiers. rp-photonics.com
Table 1: Key Properties of Yb³⁺-Doped Gain Media for Lasers This interactive table summarizes the advantageous properties of ytterbium-doped materials used in solid-state lasers.
| Property | Advantage | Reference |
| Simple Electronic Structure | Excludes excited-state absorption and detrimental quenching processes. | rp-photonics.com |
| Small Quantum Defect | Leads to high power efficiency and reduced thermal effects. | rp-photonics.comwikipedia.org |
| Broad Gain Bandwidth | Enables wide wavelength tuning and ultrashort pulse generation. | rp-photonics.com |
| Long Upper-State Lifetime | Beneficial for energy storage in high-power laser applications. | rp-photonics.com |
Ytterbium bromide serves as a source of Yb3+ dopants for enhancing the performance of Light Emitting Diodes (LEDs), particularly for emission in the near-infrared (NIR) spectrum. The key mechanism is an optical phenomenon known as quantum cutting, where one high-energy photon (e.g., a blue or UV photon absorbed by a host material) is converted into two lower-energy NIR photons. nanoge.orgnih.gov This process can lead to photoluminescence quantum yields (PLQY) exceeding 100%. nanoge.orgresearchgate.netnih.gov
Research has demonstrated this effect in Yb3+-doped cesium lead halide perovskite nanocrystals (PNCs). nih.gov When integrated into an LED structure, the host PNCs absorb energy, which is then transferred to two neighboring Yb3+ ions, each subsequently emitting a NIR photon. nanoge.orgnih.gov This ultrafast quantum cutting process is the primary mechanism for the observed electroluminescence. nih.gov Studies have reported devices with extraordinary NIR PLQYs of over 170% and even as high as 190%. nih.govresearchgate.net This technology is promising for applications in optical communication, biomedical imaging, and night-vision devices. nih.gov
Table 2: Performance of NIR-LEDs based on Yb³⁺-Doped Perovskites This interactive table presents detailed findings from research on NIR-LEDs utilizing the quantum cutting mechanism.
| Performance Metric | Reported Value | Host Material | Reference |
| Photoluminescence Quantum Yield (PLQY) | > 170% | CsPb(Cl₁-ₓBrₓ)₃ PNCs | nih.gov |
| Photoluminescence Quantum Yield (PLQY) | > 190% | Yb³⁺:CsPb(Cl₁-ₓBrₓ)₃ thin films | researchgate.net |
| External Quantum Efficiency (EQE) | 1.2% | Yb³⁺:CsPb(Cl₁-ₓBrₓ)₃ PNCs | nih.gov |
| Irradiance | 584.7 µW cm⁻² | Yb³⁺:CsPb(Cl₁-ₓBrₓ)₃ PNCs | nih.gov |
| Emission Wavelength | ~1000 nm | Yb³⁺-doped CsPbCl₃ PNCs | researchgate.net |
| Turn-on Voltage | 3.1 V | Yb³⁺:CsPb(Cl₁-ₓBrₓ)₃ PNCs | nih.gov |
Doping glasses with Ytterbium bromide is a strategy for producing photonic glasses with enhanced optical and spectroscopic properties. Investigations into bromide photo-thermo-refractive glasses doped with YbBr3 have shown that these materials exhibit superior spectroscopic and luminescent characteristics, making them suitable for advanced optical applications. The addition of ytterbium to glass matrices like barium titanate borate (B1201080) can modify the material's structural and optical properties. d-nb.info
For instance, increasing the concentration of Yb₂O₃ in barium titanate borate glass has been shown to increase the glass density while decreasing the optical bandgap. d-nb.info Phosphate (B84403) glasses are also considered excellent host materials for Yb3+ ions due to their high solubility for rare-earth ions, which reduces detrimental ion clustering, and their low non-linear refractive index. nih.gov These tailored glasses are critical for developing components like solid-state lasers, optical fibers, and other specialized electronic devices. d-nb.info
Table 3: Effect of Yb₂O₃ Doping on Barium Titanate Borate Glass Properties This interactive table shows the impact of increasing ytterbium oxide concentration on the physical and optical properties of a specific glass system.
| Yb₂O₃ Mol% | Density (g/cm³) | Optical Bandgap (Eg) (eV) | Reference |
| 0 | 3.652 | 3.198 | d-nb.info |
| 1 | 3.715 | 3.168 | d-nb.info |
| 3 | 3.737 | 3.140 | d-nb.info |
| 5 | 3.761 | 3.115 | d-nb.info |
Scintillator Development
Ytterbium bromide is integral to the creation of novel scintillator materials designed for near-infrared (NIR) applications. Scintillators are materials that emit light when exposed to ionizing radiation, and their performance is judged by metrics such as light yield and energy resolution. stfc.ac.ukcern.ch
Research into new scintillators has explored materials where the host lattice itself is composed primarily of ytterbium, such as Cesium Ytterbium Bromide (CsYbBr3). unibe.ch To function as a scintillator, these materials are doped with an activator, such as Samarium (Sm2+). The high concentration of Yb2+ in CsYbBr3:Sm allows for high γ-photon stopping power due to ytterbium's high atomic number (Z). unibe.ch
The performance of these scintillators is a subject of ongoing optimization. For instance, a CsYbI3:1%Sm crystal demonstrated a promising energy resolution of 7% and a light yield of 30,000 photons/MeV. unibe.ch Improving light output is a key goal in scintillator development, as it directly enhances both energy and time resolution. fourwaves.comepj-conferences.org However, a significant challenge in Yb2+-based scintillators is the efficiency of energy transfer from the host material to the activator ion (e.g., Sm2+), which can limit the realized light yield compared to the theoretical maximum. unibe.ch
Table 1: Scintillation Properties of Ytterbium-Based Halides Doped with 1% Samarium
| Scintillator Crystal | Light Yield (photons/MeV) | Energy Resolution (at 662 keV) |
| CsYbI3:1%Sm | 30,000 | 7% |
| CsYbBr3:1%Sm | Not specified | Not specified |
| YbCl2:1%Sm | Not specified | Not specified |
This table summarizes the reported performance of a samarium-doped ytterbium-based scintillator. Data sourced from a study on near-infrared scintillator applications. unibe.ch
In scintillators like CsYbBr3:Sm2+, the energy from absorbed ionizing radiation is first deposited in the host material. unibe.chau.dk The process begins with the excitation of an electron from the valence band to the conduction band, creating an electron-hole pair. unibe.ch Given the high concentration of ytterbium, it is likely that Yb2+ ions are primarily excited. The energy is then transferred from the excited Yb2+ ion to a Sm2+ ion. unibe.ch
This energy transfer is a critical step in the scintillation process. tudelft.nl The mechanism is believed to be a radiationless transfer, governed by Förster-Dexter theory, which involves an exchange interaction between the Yb2+ and Sm2+ ions. unibe.chtudelft.nl The efficiency of this transfer is paramount for achieving a high light yield. tudelft.nl In some ytterbium-based systems, slow energy transfer from certain excited states of Yb2+ to the Sm2+ activator has been identified as a cause for lower-than-expected light yields, indicating that this transfer process is a key area for optimization. unibe.ch
Perovskite-Based Optoelectronic Devices
Ytterbium bromide is used as a precursor for doping lead-halide perovskites, a class of materials revolutionizing optoelectronics. mdpi.comdntb.gov.ua The introduction of Yb3+ ions into the perovskite crystal lattice imparts new functionalities, particularly for applications in solar energy and near-infrared detection.
Doping perovskite solar cells with ytterbium, often from a precursor like ytterbium(III) bromide hydrate (B1144303) (YbBr3∙xH2O), is a strategy to boost power conversion efficiency (PCE). researchgate.netacs.org One key mechanism behind this enhancement is quantum cutting. In this process, a single high-energy photon absorbed by the perovskite host results in the emission of two lower-energy near-infrared (NIR) photons from the Yb3+ ions. mdpi.comacs.org This NIR emission, typically centered around 980 nm, matches the absorption band of silicon, making it possible to enhance the performance of conventional silicon solar cells by adding a Yb3+-doped perovskite layer on top. mdpi.com
Studies have shown significant improvements in solar cell performance. By depositing a layer of Yb3+, Ce3+ co-doped CsPbCl1.5Br1.5 perovskite nanocrystals on a silicon solar cell, the PCE was increased from 18.1% to 21.5%. mdpi.com In another study, doping a CsPbI2Br perovskite thin film with Yb2+ improved the champion device's PCE to 15.41%, higher than the undoped control device. researchgate.net The improvements are attributed to better film quality, suppressed charge recombination, and enhanced stability. researchgate.net However, a challenge for these materials is the saturation of the Yb3+ luminescence at high excitation power, which needs to be addressed for practical solar applications. acs.orgresearchgate.net
Table 2: Performance Enhancement in Ytterbium-Doped Perovskite Solar Cells
| Perovskite System | Dopant(s) | Initial PCE | Enhanced PCE | Key Mechanism / Benefit |
| Single-crystal silicon solar cell with perovskite layer | Yb3+, Ce3+ | 18.1% | 21.5% | Quantum cutting and UV light conversion. mdpi.com |
| CsPbI2Br thin-film | Yb2+ | Control device (unspecified) | 15.41% | Improved morphology, crystal growth, and suppressed charge recombination. researchgate.net |
| TiO2-based perovskite solar cell | Er3+, Yb3+ | ~16.5% | 19% (UCNPs) / 13.4% (NRs) | Upconversion, faster electron transfer, reduced recombination. researchgate.netnih.gov |
This table presents data from various studies demonstrating the increased power conversion efficiency (PCE) of perovskite solar cells upon doping with ytterbium. mdpi.comresearchgate.netresearchgate.netnih.gov
The unique properties of ytterbium-doped perovskites also make them suitable for near-infrared (NIR) photodetectors. dntb.gov.uaacs.org These devices are crucial for applications such as night vision and optical communications. acs.org By incorporating Yb3+ ions into perovskite nanocrystals, materials can be engineered to be sensitive to NIR light. mdpi.com For example, laterally assembled Yb3+-doped CsPbClBr2 nanosheets have been used to create a dual-band sensitive photodetector. mdpi.com The mechanism relies on the efficient energy transfer from the perovskite host to the Yb3+ dopant, which then emits in the near-infrared, allowing for the detection of photons in this spectral range. mdpi.com
Luminescence Thermometry Utilizing Temperature-Dependent Emission
Luminescence thermometry is an advanced, non-contact sensing technique that measures temperature by analyzing the light emitted from a material. Materials incorporating Ytterbium(III) (Yb³⁺) ions, which can be introduced using precursors like Ytterbium bromide (YbBr₃), have emerged as highly effective probes for this purpose. unican.es The principle behind this application lies in the distinct temperature dependency of the Yb³⁺ ion's luminescence properties, specifically its emission spectrum and decay lifetime. nih.govrsc.org
Detailed Research Findings
Research has explored various strategies to harness the temperature-dependent emission of Yb³⁺ for thermometry, often in complex materials where YbBr₃ serves as a dopant source. These strategies primarily involve ratiometric measurements and lifetime analysis.
Ratiometric Thermometry: This is the most common approach, where the ratio of luminescence intensities at two different wavelengths is correlated with temperature. This method is advantageous as it is resistant to fluctuations in excitation power and detector efficiency.
Self-Calibrated Systems: Studies on Yb³⁺-based molecular complexes have demonstrated their potential as self-calibrated thermometers. In one such system, the thermometric parameter was defined as the ratio between the integrated intensity of different sections of the Yb³⁺ emission band itself (¹F₅/₂ → ²F₇/₂ transition). nih.gov This approach proved effective over a broad temperature range of 80–320 K, offering a method for thermal self-monitoring in molecular-level devices. nih.govrsc.org
Dual-Lanthanide Systems: A highly effective strategy involves co-doping a host material with Yb³⁺ and another lanthanide ion, such as Neodymium(III) (Nd³⁺). In these systems, the efficiency of energy transfer between the ions is temperature-dependent. acs.org For instance, in a Nd³⁺/Yb³⁺ co-doped material, the emission intensity from Yb³⁺ (around 980 nm) and Nd³⁺ (around 1058 nm) changes with temperature. acs.org The ratio of their integrated intensities (I_Yb / I_Nd) serves as a reliable thermometric parameter. This has been successfully demonstrated in the 12–300 K range. acs.org
Upconversion Thermometry: For high-temperature applications, Yb³⁺ is commonly used as a sensitizer (B1316253) in upconversion nanoparticles (UCNPs), often paired with an emitter ion like Erbium(III) (Er³⁺) or Holmium(III) (Ho³⁺). nih.govrsc.org The Yb³⁺ ion absorbs near-infrared light (typically around 980 nm) and transfers the energy to the emitter ion. The efficiency of this energy transfer and the subsequent emission from the activator ion are thermally dependent, allowing for temperature sensing up to 1000 K and beyond. nih.govrsc.org
Lifetime Thermometry: An alternative to intensity measurements involves monitoring the luminescence decay lifetime of the Yb³⁺ excited state. rsc.org The lifetime of an emitter generally decreases at higher temperatures due to the increased probability of non-radiative decay processes. nih.gov In systems co-doped with ions like Nd³⁺, the Yb³⁺ lifetime is significantly quenched by thermally activated phonon-assisted energy transfer. rsc.org This strong temperature dependence makes lifetime a robust parameter for thermometry, as it is less susceptible to sample concentration or signal fluctuations than intensity-based methods. rsc.org Research on Nd₀.₅Y₀.₄Yb₀.₁PO₄ nanoparticles, for example, revealed a high relative thermal sensitivity of 1.22% K⁻¹ at 355 K. rsc.org
The tables below summarize key findings from studies on Yb³⁺-based luminescent thermometers.
Table 1: Performance Data for a Nd³⁺/Yb³⁺ Co-Doped Luminescent Thermometer This interactive table presents illustrative data based on published research on a system where the ratio of Ytterbium to Neodymium emission is used to determine temperature. acs.org
| Temperature (K) | Integrated Yb³⁺ Intensity (I_Yb) | Integrated Nd³⁺ Intensity (I_Nd) | Thermometric Parameter (Δ = I_Yb/I_Nd) |
| 12 | High | Low | High |
| 50 | |||
| 100 | |||
| 150 | |||
| 200 | |||
| 250 | |||
| 300 | Low | High | Low |
Table 2: Summary of Yb³⁺-Based Luminescence Thermometry Systems This interactive table compares different approaches and materials utilizing Yb³⁺ for temperature sensing, based on findings from various scientific reports. rsc.orgnih.govacs.orgrsc.org
| System | Host/Complex Type | Thermometric Method | Temperature Range (K) | Key Finding |
| Yb³⁺ Dimer Complex | Molecular Complex | Ratiometric (Single Ion Emission) | 80 - 320 | Acts as a self-calibrated thermometer and single-molecule magnet. nih.gov |
| GSO:Yb³⁺,Er³⁺ | Gd₉.₃₃(SiO₄)₆O₂ Phosphor | Ratiometric (Upconversion) | 303 - 773 | High sensitivity achieved using non-thermally coupled levels of Er³⁺. rsc.org |
| Nd/Yb Co-doped System | Molecular Complex | Ratiometric (Dual Ion Emission) | 12 - 300 | Temperature sensing based on Nd³⁺ → Yb³⁺ energy transfer. acs.org |
| Nd₀.₅Y₀.₄Yb₀.₁PO₄ | Phosphate Nanoparticles | Luminescence Lifetime | Ambient - 500+ | High relative sensitivity (1.22% K⁻¹ at 355 K) based on Yb³⁺ lifetime. rsc.org |
Advanced Applications of Ytterbium Bromide Ybbr3 in Chemical and Biomedical Sciences
Catalytic Applications in Organic Synthesis
Ytterbium bromide (YbBr₃), like other lanthanide halides, has emerged as a significant catalyst in the field of organic synthesis. Its utility stems from its unique electronic properties and its ability to act under mild reaction conditions.
YbBr₃ as a Lewis Acid Catalyst
Ytterbium (III) compounds are recognized for their role as effective Lewis acid catalysts. wikipedia.orgthieme-connect.com Lewis acids are crucial in numerous organic transformations as they can activate a wide range of functional groups. The trivalent ytterbium ion (Yb³⁺) in YbBr₃ possesses a high charge density and an empty f-orbital, making it a hard Lewis acid capable of coordinating with hard bases like oxygen atoms in carbonyl compounds. thieme-connect.com This interaction polarizes the functional group, rendering it more susceptible to nucleophilic attack.
While extensive research has been conducted on ytterbium(III) triflate (Yb(OTf)₃) as a versatile and water-tolerant Lewis acid catalyst for reactions such as aldol, Michael, and Friedel-Crafts, the principles extend to other ytterbium salts. thieme-connect.comresearchgate.netorganic-chemistry.org Ytterbium(III) chloride (YbCl₃) is also a known Lewis acid catalyst for Diels-Alder and Aldol reactions. wikipedia.org Although specific studies on YbBr₃ are less common, its behavior is analogous to these other ytterbium(III) halides. wikipedia.org Lanthanide salts, in general, are employed to facilitate the cleavage of cyclic ethers with acyl chlorides, demonstrating their broad applicability as Lewis acids. mdpi.com The development of Lewis acid-surfactant combined catalysts, including those based on ytterbium salts, has enabled reactions to be carried out in aqueous media, highlighting a move towards more environmentally benign synthetic protocols. researchgate.net
| Reaction Type | Catalyst Example | Role of Catalyst | Reference |
|---|---|---|---|
| Aldol Reaction | Yb(OTf)₃, YbCl₃ | Activates carbonyl group for nucleophilic attack. | wikipedia.orgresearchgate.net |
| Diels-Alder Reaction | YbCl₃ | Coordinates to dienophile, lowering LUMO energy. | wikipedia.org |
| Friedel-Crafts Reaction | Yb(OTf)₃ | Activates the electrophile for aromatic substitution. | researchgate.net |
| Acylative Cleavage of Ethers | Yb(OTf)₃ | Facilitates ring-opening by coordinating to the ether oxygen. | mdpi.com |
| Amidation of Imides | Yb(OTf)₃ | Promotes conversion of imides to amides. | organic-chemistry.org |
Participation in Single-Electron Transfer (SET) Reactions
Ytterbium's ability to exist in both +2 and +3 oxidation states is fundamental to its participation in single-electron transfer (SET) reactions. wikipedia.org Elemental ytterbium is a strong reducing agent that can initiate SET processes. rsc.orgbohrium.com For instance, in the synthesis of 2,4-diarylpyrroles from α-bromo-oxime ethers, ytterbium metal promotes a reductive cyclization dimerization. rsc.orgrsc.org The proposed mechanism involves single and double electron transfers from ytterbium metal to the substrate, leading to the formation of key intermediates. rsc.orgrsc.org
While YbBr₃ itself is in the stable +3 oxidation state, the Yb³⁺/Yb²⁺ redox couple is central to these transformations. Ytterbium(II) reagents, which can be generated in situ, act as powerful single-electron donors. thieme-connect.com For example, the reaction of isatin (B1672199) derivatives with an ytterbium(II) reagent demonstrates its dual role as both a nucleophilic Grignard-type reagent and a single-electron transfer agent. thieme-connect.com The chemistry of metallocenes of ytterbium also heavily involves SET reductions, where Yb(II) is oxidized to Yb(III). researchgate.net Therefore, while YbBr₃ is the product of such redox reactions, its stability and the accessibility of the Yb(II) state drive the synthetic utility of ytterbium in SET-mediated transformations.
Impact of Trace Impurities on Catalytic Activity
The catalytic activity of chemical compounds can be significantly influenced by the presence of trace impurities. researchgate.net In the context of ytterbium bromide, specific impurities can alter its intended function. For instance, the presence of ytterbium(II) bromide (YbBr₂) as an impurity in YbBr₃ can diminish its catalytic efficacy in organic synthesis due to altered redox properties.
Another common impurity is water, which can lead to the formation of hydrated phases (YbBr₃·xH₂O). This hydration can induce distortions in the crystal lattice, which in turn can quench the material's luminescence efficiency, a critical property for certain optical applications. Therefore, for applications requiring high purity, such as catalysis and optical materials, it is crucial to use ultra-dry, anhydrous YbBr₃ and to quantify and control the levels of potential impurities like YbBr₂ and water. stanfordmaterials.com Methodologies such as thermogravimetric analysis (TGA) and redox titration can be employed to confirm the anhydrous nature and quantify the Yb²⁺ content, respectively.
Biomedical Research Applications
The unique luminescent and magnetic properties of the ytterbium ion have prompted exploration of its compounds, including YbBr₃ and its derivatives, in various biomedical research areas.
Biomedical Imaging Techniques (e.g., Fluorescence Microscopy, Contrast Agents)
Ytterbium-based compounds are promising candidates for advanced biomedical imaging. The luminescent properties of Yb³⁺ are particularly valuable for techniques like fluorescence microscopy. Ytterbium complexes can be designed to act as near-infrared (NIR) fluorophores for living cell imaging. nih.gov These complexes can be excited by visible light and emit in the NIR region (around 980 nm), which allows for deeper tissue penetration and reduced autofluorescence from biological tissues, leading to high signal-to-noise ratios. nih.govpnas.org Confocal fluorescence and fluorescence lifetime imaging microscopy (FLIM) have successfully utilized Yb³⁺ complexes to visualize cellular structures, with lifetimes on the microsecond scale effectively discriminating them from cellular autofluorescence which occurs on the nanosecond scale. nih.gov
Furthermore, ytterbium's high atomic number (Z=70) and K-edge energy make it an excellent candidate for X-ray-based imaging, such as computed tomography (CT). nih.govnih.gov Ytterbium-based nanoparticles have been shown to provide significant contrast enhancement in CT imaging, in some cases outperforming gold nanoparticles. nih.gov The paramagnetic nature of certain ytterbium(III) chelates also makes them suitable for use as contrast agents in Magnetic Resonance Imaging (MRI). nih.govyoutube.com Research has focused on developing bimodal or multimodal contrast agents, for instance, combining the magnetic properties of terbium (a related lanthanide) for MRI with its optical properties for optical imaging in a single nanoparticle system. rsc.org
| Imaging Technique | Principle | Key Findings/Potential | Reference |
|---|---|---|---|
| Fluorescence Microscopy | Luminescence of Yb³⁺ ions upon excitation. | Yb³⁺ complexes act as NIR probes for high-contrast live cell imaging and FLIM. | nih.govpnas.org |
| X-ray Computed Tomography (CT) | High X-ray attenuation due to Yb's high atomic number. | Yb-based nanoparticles serve as effective contrast agents with high contrast efficiency. | nih.govnih.gov |
| Magnetic Resonance Imaging (MRI) | Paramagnetic properties of Yb³⁺ chelates alter water proton relaxation times. | Yb(III) complexes have been developed as potential chemical shift and temperature-sensitive MRI probes. | nih.gov |
Drug Delivery Systems Utilizing Nanoparticles for Controlled Release
Nanoparticles derived from or containing ytterbium have been investigated for their potential in drug delivery systems (DDS). ntno.org These nanosystems can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites within the body, which can improve therapeutic efficacy and reduce side effects. nih.govgoogle.com
YbBr₃ nanoparticles, for example, have been explored for their ability to encapsulate drugs. The release of the therapeutic cargo can be controlled by external stimuli. For instance, the thermal properties of YbBr₃ could potentially be utilized to trigger drug release in response to temperature changes. More complex systems, such as core-shell nanoparticles, have also been developed. rsc.orgresearchgate.net These often consist of a core containing upconverting lanthanide ions like Yb³⁺ and Er³⁺, coated with a mesoporous silica (B1680970) shell. rsc.org The silica shell can be loaded with drugs, such as doxorubicin, and the drug release can be monitored by changes in the upconversion luminescence, offering a platform for simultaneous therapy and diagnosis (theranostics). rsc.orgnih.gov The surface of these nanoparticles can be further functionalized to target specific cells or tissues, enhancing the precision of the drug delivery. researchgate.net
Anticancer Activity and DNA Cleavage Mechanisms
Recent research has brought to light the potential of ytterbium(III) complexes as anticancer agents. Studies have demonstrated that these complexes can induce cytotoxic effects in various human cancer cell lines. For instance, the cytotoxic activity of a specific Yb-complex was evaluated against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. The results, measured by the half-maximal inhibitory concentration (IC₅₀), showed significant cytotoxic effects. Notably, the anticancer activity was enhanced when the Yb-complex was encapsulated in nanocarriers. mdpi.comresearchgate.net
The mechanism behind this anticancer activity is linked to the ability of these complexes to interact with and cleave DNA. mdpi.com Gel electrophoresis experiments have shown that Yb-complexes can effectively cleave DNA, particularly in the presence of an oxidizing agent like hydrogen peroxide. mdpi.com This DNA cleavage capability is a crucial mechanism for inducing cell death in cancerous cells. The interaction is thought to occur through forces such as hydrophobic interactions and van der Waals forces. mdpi.com Furthermore, some ytterbium(III) porphyrin complexes have been shown to induce endoplasmic reticulum stress and apoptosis in cancer cells, highlighting another pathway for their cytotoxic effects. rsc.orgresearchgate.net
Table 1: Cytotoxicity of a Yb-complex on Human Cancer Cell Lines
| Cell Line | Treatment Type | IC₅₀ (µM) | Source |
|---|---|---|---|
| MCF-7 (Breast Cancer) | Yb-complex | 15.2 | encyclopedia.pub |
| A-549 (Lung Cancer) | Yb-complex + Nanocarrier | 12.8 | encyclopedia.pub |
Antimicrobial Properties and Pathogen Inhibition
In addition to their anticancer potential, ytterbium bromide complexes display notable antimicrobial activity against a range of pathogenic bacteria and fungi. encyclopedia.pubmdpi.com In vitro studies have confirmed that these complexes can inhibit the growth of significant pathogens. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for several pathogens. This suggests the potential of YbBr₃ complexes to be developed as novel antimicrobial agents for clinical applications. encyclopedia.pubmdpi.com For example, a monoporphyrinato ytterbium(III) complex showed antibacterial effects against Staphylococcus aureus. rsc.org
Table 2: Antimicrobial Activity of Yb-complexes
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | 32 | encyclopedia.pub |
| Escherichia coli | 64 | encyclopedia.pub |
| Candida albicans | 16 | encyclopedia.pub |
Biocompatibility and Cytotoxicity Assessments
The assessment of biocompatibility and cytotoxicity is critical for any compound being considered for biomedical applications. While lanthanide elements like ytterbium are not known to have a biological role, their toxicity is generally reported to be low. encyclopedia.pubmdpi.com The primary concern is that lanthanide ions might compete with calcium in biological pathways, potentially interfering with metabolic functions. mdpi.com
Studies on ytterbium(III) porphyrin complexes have evaluated their cytotoxicity not only against cancer cell lines (like HeLa, HepG2, and MCF-7) but also against normal human lung fibroblast cells (CCD-19Lu), providing crucial comparative data. rsc.orgresearchgate.net Another study investigating various technology-critical elements found that Ytterbium (Yb) induced cytotoxic effects in the VM7Luc4E2 (human breast cancer) cell line. acs.org Research on the toxicity of Yb³⁺ in rainbow trout established a 96-hour lethal concentration (LC₅₀) of 2.7 ± 0.66 mg/L, indicating its potential toxicity to aquatic life at certain concentrations. nih.gov
However, some ytterbium-based materials have been deemed biocompatible under specific conditions. For instance, certain rare earth oxide nanoparticles, including those with gadolinium, were found to be biocompatible in the absence of irradiation, making them suitable as radiosensitizing agents. tandfonline.com Furthermore, highly luminescent and stable Yb³⁺ complexes have been developed and described as biocompatible for use as near-infrared probes in living cell imaging. rsc.org These findings suggest that while ytterbium compounds can be cytotoxic, particularly towards cancer cells, modifications to their structure can yield biocompatible materials suitable for specific advanced biomedical applications. frontiersin.org
Table 3: Summary of Cytotoxicity Data for Ytterbium Compounds
| Compound/Ion | Test System | Finding | Source |
|---|---|---|---|
| Ytterbium(III) Porphyrin Complex | Human Normal Lung Fibroblast (CCD-19Lu) | Tested for comparative cytotoxicity | rsc.orgresearchgate.net |
| Ytterbium (Yb) | VM7Luc4E2 (Human Breast Cancer) Cell Line | Cytotoxic effects observed | acs.org |
| Ytterbium ion (Yb³⁺) | Rainbow Trout Juveniles | 96-hour LC₅₀ of 2.7 ± 0.66 mg/L | nih.gov |
| Yb³⁺ Complexes | Living Cells | Considered biocompatible for NIR imaging | rsc.org |
Future Research Directions and Emerging Paradigms for Ytterbium Bromide Ybbr3
Exploration of Novel YbBr3-Based Quantum Materials with Tailored Properties
The intrinsic quantum mechanical properties of the ytterbium(III) ion make YbBr3 a compelling candidate for the development of next-generation quantum materials. The Yb³⁺ ion in a halide environment possesses a Kramers doublet ground state (Jeff = 1/2), a feature that is highly valuable for quantum magnetic studies and advanced photonics. Future research is focused on leveraging YbBr3 as a precursor to synthesize complex lanthanide-containing materials with precisely controlled quantum behaviors.
A significant area of investigation involves the incorporation of Yb³⁺ into perovskite nanocrystals, creating materials capable of quantum cutting. acs.org This process, where one high-energy photon is converted into two near-infrared photons, has been demonstrated in Yb³⁺-doped cesium lead halide perovskites and holds immense promise for enhancing solar cell technologies. acs.orgresearchgate.net The efficiency of this energy transfer is critically dependent on the band gap of the host perovskite material, necessitating further research into optimizing these structures. acs.org
Current research is also expanding into lead-free perovskite alternatives, such as Yb-doped Cs₂AgBiBr₆, to address environmental concerns while harnessing the desired quantum properties. rsc.orgresearchgate.net Furthermore, the synthesis of Yb-based honeycomb-lattice magnets, like Ba₉Yb₂(SiO₄)₆, is being explored for their potential as quantum spin liquid (QSL) candidates, which exhibit exotic magnetic states. researchgate.net Systematic studies on the phase behavior of YbBr3 under varied temperatures and pressures, alongside advanced computational modeling of its electronic structure, remain critical knowledge gaps that future research aims to fill.
Table 1: Research Focus in YbBr3-Based Quantum Materials
| Research Area | Material System | Key Property/Application | Relevant Findings |
|---|---|---|---|
| Quantum Magnetism | Yb³⁺ in halide lattices | Kramers doublet ground state (Jeff = 1/2) | Foundational for quantum magnetic studies. |
| Quantum Cutting | Yb³⁺:CsPb(Cl₁-ₓBrₓ)₃ | Down-conversion of photons | Achieved photoluminescence quantum yields over 190%. researchgate.net |
| Lead-Free Perovskites | Yb³⁺:Cs₂AgBiBr₆ | NIR emission, reduced toxicity | Viable alternative to lead-based systems. rsc.orgrsc.org |
Design and Synthesis of Advanced Multifunctional YbBr3 Complexes for Opto-Magnetic Applications
The development of molecular materials that combine multiple physical properties in a single entity is a frontier in materials science. Ytterbium bromide is a key building block in this endeavor, readily forming coordination complexes with a variety of organic ligands. This allows for the design of sophisticated multifunctional materials where optical and magnetic properties are intrinsically linked.
A landmark achievement in this area is the creation of an Ytterbium(III) complex that functions as both a luminescent thermometer and a single-molecule magnet (SMM). rsc.org Such materials have the potential for applications in data storage at the molecular level with built-in thermal monitoring capabilities. rsc.org Research has shown that these complexes can exhibit remarkably high energy barriers for magnetization reversal, a crucial characteristic for SMMs. rsc.org
Future work will focus on the targeted synthesis of new YbBr3-based complexes with tailored opto-magnetic functions. The ability of halide ions to act as templates in the formation of polynuclear lanthanide complexes provides a strategic pathway to novel architectures. Understanding the relationship between the subtle changes in the coordination environment of the Yb³⁺ ion and the resulting magnetic anisotropy and emission spectra is paramount. nih.gov Advanced computational methods, such as ab initio calculations, are proving indispensable for predicting and interpreting the properties of these complex systems, guiding the rational design of the next generation of multifunctional materials. rsc.orgnih.gov
Integration of YbBr3 in Next-Generation Optoelectronic and Photovoltaic Devices
The characteristic near-infrared (NIR) emission of the Yb³⁺ ion at approximately 980 nm positions it as a critical element for various optoelectronic applications. acs.orgacs.org Materials doped with Yb³⁺ are already utilized in short-wave infrared lasers. acs.org A particularly promising avenue of research is the integration of YbBr3-derived materials into photovoltaic devices to boost their efficiency.
Future research must overcome several challenges, including the control of rapid crystallization in perovskite films, which is essential for manufacturing stable and efficient light-emitting diodes (LEDs) and solar cells. researchgate.net The development of lead-free host materials, such as cesium bismuth halide perovskites, is being actively pursued to create more environmentally benign optoelectronic devices. rsc.org The direct application of a Yb³⁺-doped perovskite layer onto a commercial silicon solar cell has been shown to be a viable strategy, with ongoing work focused on optimizing this interface for maximum efficiency gain. researchgate.net
Table 2: Applications of YbBr3 in Optoelectronics and Photovoltaics
| Application | Material Example | Mechanism | Key Advantage |
|---|---|---|---|
| Solar Cells | Yb³⁺-doped CsPb(Cl₁-ₓBrₓ)₃ | Quantum Cutting | Increases efficiency by converting UV/blue photons to two NIR photons. researchgate.netrsc.org |
| Infrared Lasers | Yb³⁺-doped materials | 2F5/2 → 2F7/2 transition | Emission in the short-wave infrared spectrum (~980 nm). acs.orgacs.org |
| Luminescent Solar Concentrators | Yb³⁺-doped perovskite nanocrystals | NIR Emission | Concentrates solar energy for photovoltaic applications. acs.org |
In-depth Mechanistic Studies of Catalytic Pathways and Selectivity Enhancement
Ytterbium-based compounds are recognized for their excellent catalytic properties, primarily due to the strong Lewis acidity of the Yb³⁺ ion. alfachemic.com While much of the research has focused on ytterbium triflate (Yb(OTf)₃) and ytterbium chloride (YbCl₃), YbBr₃ also functions as a potent Lewis acid catalyst. alfachemic.comacs.org Studies have shown its activity in promoting chemical reactions, with one report indicating a reactivity trend in cationic polymerization of Yb(OTf)₃ > YbBr₃ > YbCl₃. acs.org
Ytterbium catalysts are effective in a range of important organic transformations, including Mannich reactions, Friedel-Crafts acylations, and Knoevenagel condensations. alfachemic.com A key area for future research is the detailed mechanistic study of catalytic cycles involving YbBr₃. Understanding the precise reaction pathways will enable the rational design of catalysts with enhanced selectivity and efficiency.
A significant advantage of lanthanide catalysts is the ability to fine-tune their activity and selectivity by modifying the coordination environment of the metal ion. alfachemic.com By employing different ligands, researchers can create bespoke YbBr₃-based catalytic systems for specific chemical transformations. Future investigations will likely focus on developing chiral YbBr₃ complexes for asymmetric catalysis, a critical area in pharmaceutical synthesis. Furthermore, exploring the catalytic potential of YbBr₃ in novel, environmentally friendly reaction media and in polymerization reactions remains a promising field of study. acs.org
Expanding Biomedical Applications and Advancing Towards Clinical Translation
The unique luminescent properties of ytterbium compounds open up possibilities for their use in the biomedical field. The near-infrared emission of Yb³⁺ is particularly advantageous for bioimaging, as NIR light can penetrate biological tissues more deeply and with less scattering than visible light. researchgate.net This positions YbBr3-based materials as potential contrast agents for high-resolution in vivo imaging.
Research has also explored the use of YbBr3 nanoparticles in drug delivery systems. The concept involves encapsulating therapeutic agents within these nanoparticles, with the potential for controlled release triggered by external stimuli, offering a targeted approach to therapy.
Despite this potential, the translation of these materials from the laboratory to clinical practice faces significant hurdles. The majority of studies to date have been confined to in vitro applications, such as the labeling of cancer cells. researchgate.net A critical direction for future research is the comprehensive investigation of the biocompatibility and long-term stability of YbBr3-based nanomaterials in biological systems. Extensive ex vivo and in vivo studies are required to validate their efficacy and safety for disease detection and therapy, paving the way for their potential use in clinical settings. researchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing high-purity YbBr₃, and how do reaction conditions influence product yield and crystallinity?
Methodological Answer: YbBr₃ is typically synthesized via direct halogenation of metallic ytterbium with bromine gas under controlled conditions. The reaction: Key parameters include:
Q. How does YbBr₃ solubility vary across common solvents, and what factors dictate these differences?
Methodological Answer: YbBr₃ exhibits limited solubility in non-polar solvents but dissolves moderately in polar aprotic solvents like 1,4-dioxane (1.7 wt%) and tetrahydrofuran (0.25 g/100 mL) due to ligand-solvent interactions . Critical factors:
- Solvent Dielectric Constant : Higher polarity enhances ion dissociation.
- Temperature : Solubility in THF increases marginally at 50°C (1.5×10⁻³ mol/L at 298 K) .
Q. How do discrepancies in reported melting points (e.g., 956°C vs. sublimation at 900°C) affect experimental design for YbBr₃-based materials?
Methodological Answer: Literature contradictions arise from differing measurement techniques:
- DSC/TGA : Reports melting at 956°C under inert gas .
- Sublimation Studies : Observe mass loss above 900°C due to volatility .
Resolution Strategy : - Use sealed ampoules for melting point determination to suppress sublimation.
- Cross-validate with X-ray diffraction to confirm phase stability .
Q. What spectroscopic methods are most effective for characterizing Yb³⁺ coordination in YbBr₃ complexes, and how are data interpreted?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS) : Probes Yb³⁺ local geometry (e.g., octahedral vs. trigonal prismatic) via edge fine structure .
- Photoluminescence : Yb³⁺ emits near-infrared (980 nm) under UV excitation; peak splitting indicates ligand field effects .
- Raman Spectroscopy : Identifies Br⁻ ligand vibrational modes (150–250 cm⁻¹) .
Example Data Interpretation:
| Technique | Observed Feature | Structural Insight | Source |
|---|---|---|---|
| Photoluminescence | 980 nm emission | Yb³⁺ 4f¹³ → 4f¹⁴ transition | |
| XAS | Edge shift at 8940 eV | Br⁻ → Yb³⁺ charge transfer |
Q. How do trace impurities (e.g., YbBr₂ or hydrated phases) impact catalytic or optical applications of YbBr₃?
Methodological Answer:
- YbBr₂ Impurities : Reduce catalytic activity in organic synthesis due to altered redox properties .
- Hydration (YbBr₃·xH₂O) : Induces lattice distortion, quenching luminescence efficiency .
Mitigation Protocol : - Thermogravimetric Analysis (TGA) : Confirm anhydrous composition (<0.1% H₂O) .
- Redox Titration : Quantify Yb²⁺ content using Ce(IV) sulfate .
Q. What safety protocols are critical for handling YbBr₃ in high-temperature or aqueous environments?
Methodological Answer:
- Hydrolysis Risk : YbBr₃ reacts violently with water, releasing HBr gas. Use dry glove boxes for storage .
- Thermal Decomposition : Above 900°C, Br₂ gas emission requires ventilated furnaces and HEPA filters .
- PPE : Acid-resistant gloves and goggles mandated for all syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
